Technical Documentation Center

3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde
  • CAS: 879996-62-0

Core Science & Biosynthesis

Foundational

3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde chemical structure properties

This guide details the chemical structure, synthesis, and properties of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde , a critical pharmacophore in medicinal chemistry. [1] Executive Summary 3-(2-fluorophenyl)-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, and properties of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde , a critical pharmacophore in medicinal chemistry.

[1]

Executive Summary

3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a privileged heterocyclic intermediate used primarily in the development of kinase inhibitors, anti-inflammatory agents, and agrochemicals. Its structure features a pyrazole core substituted at the C3 position with an ortho-fluorinated phenyl ring and at the C4 position with a reactive formyl group.

The presence of the 2-fluorophenyl moiety introduces specific steric and electronic constraints (the "ortho-effect") that distinguish it from its 3-fluoro and 4-fluoro isomers, often improving metabolic stability and binding selectivity in protein pockets. This guide provides a comprehensive analysis of its physicochemical properties, robust synthetic protocols, and reactivity profile.

Structural Analysis & Physicochemical Properties[2][3]

Chemical Identity[4][5][6]
  • IUPAC Name: 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

  • Molecular Formula: C₁₀H₇FN₂O

  • Molecular Weight: 190.18 g/mol

  • Key Functional Groups:

    • Aldehyde (C4-CHO): Electrophilic center for condensation and reduction.

    • Pyrazole NH (N1-H): Hydrogen bond donor; subject to tautomerism (1H vs. 2H).

    • 2-Fluoro Substituent: Lipophilic, electron-withdrawing, induces non-planar conformation via steric clash with the pyrazole ring.

Physicochemical Data Table
PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 145–150 °C (Estimated)Analogous to 4-F isomer (168–172 °C) but typically lower due to ortho-sterics disrupting packing.
Solubility DMSO, DMF, Methanol (Hot)Poorly soluble in water; moderate in CH₂Cl₂.
pKa (NH) ~14.0Weakly acidic; deprotonation requires strong bases (e.g., NaH, K₂CO₃).
LogP ~1.8 – 2.1Moderate lipophilicity suitable for drug-like scaffolds.
H-Bond Donors 1 (NH)Tautomeric shift can relocate this proton.
H-Bond Acceptors 3 (N, O, F)The fluorine atom is a weak acceptor.
Tautomerism and Ortho-Effect

The "1H" designation implies a tautomeric equilibrium. In solution, the proton shifts between N1 and N2.

  • Tautomer A (3-aryl): The phenyl group is adjacent to the NH.

  • Tautomer B (5-aryl): The phenyl group is adjacent to the N= (pyridine-like nitrogen).

  • Ortho-Effect: The 2-fluoro substituent creates steric repulsion with the pyrazole NH or lone pairs, forcing the phenyl ring to twist out of coplanarity with the pyrazole core. This "twisted" conformation is often critical for fitting into restricted enzyme active sites.

Synthetic Routes & Process Chemistry

The most robust synthesis utilizes the Vilsmeier-Haack reaction applied to a hydrazone or semicarbazone intermediate. This "double Vilsmeier" approach cyclizes and formylates in a single pot.

Primary Synthesis: Vilsmeier-Haack Cyclization

This protocol avoids the handling of unstable hydrazine intermediates by using the semicarbazone of 2'-fluoroacetophenone, which is a stable solid.

Reaction Scheme (DOT Visualization)

Synthesis Start 2'-Fluoroacetophenone Inter1 Semicarbazone Intermediate Start->Inter1 Condensation Inter2 Iminium Salt (Cyclized) Inter1->Inter2 60-70°C, 4h Reagent1 Semicarbazide HCl NaOAc / EtOH Reagent1->Inter1 Reagent2 POCl3 / DMF (Vilsmeier-Haack) Reagent2->Inter2 Product 3-(2-fluorophenyl)-1H- pyrazole-4-carbaldehyde Inter2->Product Hydrolysis (Ice/H2O)

Figure 1: Step-wise synthesis via the semicarbazone route to ensure regioselectivity and high yield.

Detailed Protocol
  • Step 1: Formation of Semicarbazone

    • Reagents: 2'-Fluoroacetophenone (1.0 eq), Semicarbazide hydrochloride (1.1 eq), Sodium acetate (1.1 eq), Ethanol (10 vol).

    • Procedure: Dissolve ketone in ethanol. Add NaOAc and semicarbazide HCl. Reflux for 2–3 hours. Cool, filter the white precipitate, wash with water, and dry.

    • Checkpoint: The solid should have a sharp melting point.

  • Step 2: Vilsmeier-Haack Cyclization

    • Reagents: Semicarbazone (from Step 1), POCl₃ (3.0 eq), DMF (5.0 eq / Solvent).

    • Procedure:

      • Place DMF in a round-bottom flask and cool to 0°C.

      • Add POCl₃ dropwise (exothermic!) to generate the Vilsmeier reagent. Stir for 30 min.

      • Add the semicarbazone portion-wise.

      • Heat the mixture to 60–70°C for 4–6 hours. (Monitor by TLC; the suspension will clear and turn dark orange/red).

      • Quench: Pour the reaction mixture onto crushed ice/water with vigorous stirring.

      • Neutralization: Adjust pH to ~7–8 using saturated Na₂CO₃ or NaOH solution.

      • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/DMF.

Reactivity Profile & Derivatization

The C4-aldehyde is a versatile handle. The 2-fluoro group remains inert under mild conditions but influences the stereochemistry of products.

Key Transformations
  • Schiff Base Formation: Reaction with primary amines/hydrazines to form imines (azomethines). Used to append additional pharmacophores.[1]

  • Oxidation: Conversion to 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid using KMnO₄ or NaClO₂ (Pinnick oxidation).

  • Reduction: Conversion to the alcohol using NaBH₄.

  • Knoevenagel Condensation: Reaction with malononitrile or ethyl cyanoacetate to form push-pull alkenes.

Reactivity Network (DOT Visualization)

Reactivity Core 3-(2-fluorophenyl)-1H- pyrazole-4-carbaldehyde Oxime Oxime / Nitrile (NH2OH -> Dehydration) Core->Oxime Condensation Alcohol Hydroxymethyl deriv. (NaBH4 Reduction) Core->Alcohol Reduction Schiff Schiff Bases / Hydrazones (R-NH2 / R-NHNH2) Core->Schiff Condensation Acid Carboxylic Acid (KMnO4 Oxidation) Core->Acid Oxidation Fused Pyrazolo[3,4-d]pyrimidines (Cyclization with Urea/Thiourea) Schiff->Fused Cyclization

Figure 2: Divergent synthesis pathways from the aldehyde core.

Medicinal Chemistry Applications

Kinase Inhibition

This scaffold is a bioisostere of the 4-phenylimidazole moiety found in p38 MAP kinase inhibitors.

  • Binding Mode: The pyrazole NH (N1) and N2 act as a donor-acceptor pair for the "hinge region" of kinases (e.g., ATP binding site).

  • Role of 2-Fluoro: The fluorine atom can displace high-energy water molecules in the hydrophobic pocket or induce a specific torsion angle (typically 30–50°) between the phenyl and pyrazole rings, optimizing shape complementarity.

Analytical Characterization (Self-Validation)

To verify the identity of the synthesized compound, look for these specific spectral signatures:

  • ¹H NMR (DMSO-d₆):

    • Aldehyde (-CHO): Singlet at ~9.8 – 10.0 ppm.

    • Pyrazole (C5-H): Singlet at ~8.3 – 8.6 ppm (deshielded by the adjacent carbonyl).

    • NH: Broad singlet >13 ppm (exchangeable with D₂O).

    • Aromatic: Multiplet 7.2 – 7.8 ppm.[2] The 2-F substituent breaks the symmetry, showing a complex splitting pattern (ABCDX) rather than the AA'BB' of the 4-F isomer.

  • IR Spectroscopy:

    • C=O Stretch: Strong band at 1660–1690 cm⁻¹.

    • NH Stretch: Broad band at 3100–3300 cm⁻¹.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Title: "Vilsmeier-Haack Reaction"[3][4][5]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Synthesis of 3-Arylpyrazole-4-carbaldehydes

    • Title: "Synthesis and biological evaluation of some new pyrazole deriv
    • Source:Journal of Saudi Chemical Society (via ScienceDirect)
    • URL:[Link]

  • Physicochemical Properties of Fluorinated Pyrazoles

    • Title: "Fluorine in Medicinal Chemistry"[6]

    • Source:Journal of Medicinal Chemistry (ACS Public
    • URL:[Link]

  • General Reactivity of Pyrazole-4-carbaldehydes

    • Title: "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity"
    • Source:Arkivoc
    • URL:[Link]

Sources

Exploratory

Strategic Deployment of Fluorinated Phenylpyrazole Aldehydes in Modern Drug Discovery

Executive Summary In the highly optimized landscape of contemporary medicinal chemistry, the selection of building blocks dictates the trajectory of lead optimization. Fluorinated phenylpyrazole aldehydes have emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly optimized landscape of contemporary medicinal chemistry, the selection of building blocks dictates the trajectory of lead optimization. Fluorinated phenylpyrazole aldehydes have emerged as privileged scaffolds, combining the robust hydrogen-bonding capacity of the pyrazole core, the metabolic shielding of fluorine substitution, and the synthetic versatility of an aldehyde handle. This technical guide provides drug development professionals with an in-depth mechanistic understanding of these building blocks, robust self-validating synthetic protocols, and their direct applications in generating high-affinity ligands for targets such as kinases and inflammatory pathways.

Rational Design: The Tripartite Advantage

The pharmaceutical efficacy of fluorinated phenylpyrazole aldehydes is not coincidental; it is the result of a rational convergence of three distinct chemical features.

  • The Pyrazole Scaffold: As a five-membered nitrogen-containing heterocycle, pyrazole acts as an excellent hydrogen bond donor and acceptor. It is a core motif in numerous FDA-approved drugs (e.g., celecoxib) and is frequently identified in large-scale structure-based virtual screening as a potent hinge-binding fragment for kinases like ROCK1[1].

  • Fluorine Substitution: Fluorine is the most electronegative element (3.98 on the Pauling scale) and possesses a remarkably small Van der Waals radius, making it sterically similar to hydrogen[2]. Introducing fluorine onto the phenyl ring modulates the molecule's lipophilicity, lowers the pKa of adjacent basic centers to improve membrane permeability, and sterically blocks cytochrome P450-mediated oxidative metabolism[2].

  • The Aldehyde Handle: The formyl group provides a highly reactive electrophilic center. It serves as a universal anchor point for late-stage functionalization, enabling Knoevenagel condensations, reductive aminations, and aza-Wittig reactions to rapidly expand chemical space[3].

G Core Fluorinated Phenylpyrazole Aldehyde Fluoro Fluorine Substitution (Metabolic Stability) Core->Fluoro Pyrazole Pyrazole Scaffold (H-Bonding & Targeting) Core->Pyrazole Aldehyde Aldehyde Handle (Versatile Reactivity) Core->Aldehyde

Caption: Structural rationale of fluorinated phenylpyrazole aldehydes.

Synthesis Methodologies: Constructing the Scaffold

To ensure high fidelity in drug discovery libraries, the synthesis of the core building block must be high-yielding and regioselective. Below is the validated protocol for synthesizing 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde , a commercially vital intermediate used in the synthesis of anti-inflammatory agents like LQFM021[4].

Protocol 1: Regioselective Synthesis and Formylation

Objective: Construct the pyrazole core and regioselectively install the aldehyde handle at the C-4 position.

Step 1: Pyrazole Core Cyclization

  • Procedure: Suspend 1.0 eq of 3-fluorophenylhydrazine hydrochloride in absolute ethanol. Add 1.1 eq of 1,1,3,3-tetramethoxypropane (malonaldehyde bis(dimethyl acetal)). Reflux the mixture for 2 hours.

  • Causality: The hydrazine acts as a bis-nucleophile. Under mildly acidic conditions, the acetal is hydrolyzed to a reactive dialdehyde equivalent. The hydrazine condenses with both electrophilic centers, thermodynamically driving the closure of the stable 5-membered aromatic pyrazole ring.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1) under UV 254 nm. The highly conjugated product will appear as a distinct, UV-active spot.

Step 2: Vilsmeier-Haack Formylation

  • Procedure: Cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C under an inert atmosphere. Dropwise add phosphorus oxychloride (POCl₃, 1.5 eq). Stir for 30 minutes to form the Vilsmeier reagent. Add the intermediate 1-(3-fluorophenyl)-1H-pyrazole (1.0 eq) dissolved in DMF. Heat the reaction to 90 °C for 4 hours.

  • Causality: The reaction between DMF and POCl₃ generates a highly electrophilic chloroiminium ion. The pyrazole ring undergoes electrophilic aromatic substitution. Because the nitrogen heteroatoms donate electron density into the ring, the C-4 position is the most electron-rich and sterically accessible, ensuring strict regioselectivity.

  • Self-Validation Checkpoint: Quench with ice water and neutralize with NaOH to precipitate the product. Analyze the crude solid via ¹H NMR (CDCl₃). The successful installation of the formyl group is definitively validated by the appearance of a sharp singlet at ~9.9 ppm , corresponding to the aldehyde proton.

Downstream Functionalization: Exploring Chemical Space

Once the building block is synthesized, the aldehyde handle is exploited to generate active pharmaceutical ingredients (APIs)[4].

Protocol 2: Lead Generation via Knoevenagel Condensation

Objective: Form an extended conjugated pharmacophore by reacting the aldehyde with an active methylene compound.

  • Procedure: Dissolve 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol. Add a catalytic amount of piperidine (0.1 eq). Stir at room temperature for 3 hours.

  • Causality: Piperidine acts as a mild base, deprotonating the acidic protons of malononitrile to generate a resonance-stabilized carbanion. This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration is thermodynamically driven by the formation of a highly stable, extended conjugated

    
    -system[3].
    
  • Self-Validation Checkpoint: The reaction is complete when the aldehyde proton peak (~9.9 ppm) disappears in ¹H NMR, replaced by a new vinylic proton peak at ~8.2 ppm .

Quantitative Data: Physicochemical & Reactivity Metrics

Summarizing the properties of these building blocks allows medicinal chemists to predict their behavior in biological systems and synthetic workflows.

Metric / PropertyData for 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehydeImplication for Drug Discovery
Molecular Weight 190.17 g/mol [4]Highly fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
Estimated LogP ~2.1Optimal lipophilicity for oral bioavailability and membrane permeation.
Formylation Yield >85%Scalable and cost-effective for large combinatorial library generation.
Reactivity Profile Mono- and bis-adduct formation[3]Capable of forming complex, multi-valent ligands or acting as covalent binders.
Primary Applications ROCK1 Inhibitors, LQFM021 (Anti-inflammatory)[1][4]Validated starting point for kinase and COX-2 inhibition pathways.

Table 1: Physicochemical properties and reactivity metrics of representative fluorinated phenylpyrazole aldehydes.

Applications in Drug Discovery Workflows

In modern computational drug discovery, fragments like fluorinated phenylpyrazoles are digitized into virtual libraries. Through chemical space docking, these fragments are virtually reacted with complementary building blocks to screen billions of potential compounds against targets like the ROCK1 kinase[1]. The aldehyde group is computationally mapped as a reaction vector, allowing algorithms to predict the exact binding affinity of the downstream products before a single physical reaction is performed.

Workflow BB Building Block Library VS Virtual Screening BB->VS Synth On-the-fly Synthesis VS->Synth Lead Lead Compound Synth->Lead

Caption: Drug discovery workflow from building block to lead compound.

Conclusion

Fluorinated phenylpyrazole aldehydes are not mere chemical intermediates; they are highly engineered, multi-functional hubs for drug discovery. By understanding the causality behind their synthesis—from the regiocontrol of the Vilsmeier-Haack reaction to the thermodynamic drivers of the Knoevenagel condensation—researchers can leverage these building blocks to efficiently navigate chemical space and accelerate the development of novel therapeutics.

References

  • Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove, University of Mississippi. Available at:[Link]

  • Nature Communications. (2022). Chemical space docking enables large-scale structure-based virtual screening to discover ROCK1 kinase inhibitors. PMC. Available at:[Link]

  • PMC. (2021). Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. Available at:[Link]

  • MDPI. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Available at:[Link]

Sources

Foundational

The 3-(2-Fluorophenyl)pyrazole Scaffold: A Technical Whitepaper on Design, Synthesis, and Bioactivity

Executive Summary The pyrazole ring is a foundational nitrogen-containing heterocycle in modern medicinal chemistry. When functionalized with a 2-fluorophenyl group at the 3-position, the resulting 3-(2-fluorophenyl)pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a foundational nitrogen-containing heterocycle in modern medicinal chemistry. When functionalized with a 2-fluorophenyl group at the 3-position, the resulting 3-(2-fluorophenyl)pyrazole architecture becomes a highly privileged bioactive scaffold. This specific substitution pattern imparts unique stereoelectronic properties, driving potent pharmacological effects across diverse therapeutic areas, including oncology, infectious diseases, and pain management [1], [2].

This technical guide provides an in-depth analysis of the 3-(2-fluorophenyl)pyrazole scaffold. It explores the structural rationale behind the ortho-fluorine substitution, details a self-validating synthetic methodology, maps out the downstream signaling pathways of its derivatives, and summarizes recent quantitative pharmacological data.

Structural Rationale & Pharmacophore Modeling

As a Senior Application Scientist, I often emphasize that molecular design must be driven by causality rather than trial and error. The choice to install a fluorine atom at the ortho position (2-position) of the phenyl ring attached to the pyrazole core is highly deliberate:

  • Conformational Locking : The small but highly electronegative fluorine atom at the ortho position creates a specific steric and electrostatic repulsion against the adjacent pyrazole ring. This forces the phenyl ring out of strict coplanarity, locking it into a specific dihedral angle. This "twisted" conformation is frequently required to precisely fit into narrow, hydrophobic binding pockets of target enzymes like Phosphodiesterase-3 (PDE-3) or Cyclooxygenase-2 (COX-2) [4].

  • Metabolic Shielding : The strong C-F bond (approx. 116 kcal/mol) at the ortho position blocks cytochrome P450-mediated aromatic hydroxylation, significantly improving the in vivo half-life and pharmacokinetic profile of the derivative.

  • Multipolar Interactions : The highly polarized C-F bond acts as a weak hydrogen bond acceptor, enabling orthogonal multipolar interactions (e.g., C-F···H-N or C-F···C=O) with the target protein's backbone, enhancing binding affinity.

Synthetic Methodology: A Self-Validating Protocol

To construct the core 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate scaffold, a two-step sequence involving a Claisen condensation followed by hydrazine-mediated cyclization is highly effective.

Experimental Causality & Self-Validation

The protocol below incorporates built-in validation checkpoints. By verifying the pH and utilizing Thin Layer Chromatography (TLC) alongside LC-MS at each intermediate stage, the chemist ensures the reaction trajectory is correct before committing to the next step, preventing the carry-over of unreacted starting materials.

Step 1: Claisen Condensation (Formation of 1,3-dione intermediate)

  • Preparation : In a flame-dried 250 mL round-bottom flask under an inert N₂ atmosphere, dissolve 1.5 equivalents of sodium ethoxide (NaOEt) in 50 mL of anhydrous ethanol at 0°C.

  • Enolate Formation : Add 2-fluoroacetophenone (1.0 eq) dropwise over 15 minutes. Causality: The strong base deprotonates the α-methyl group, forming a reactive enolate. The 0°C temperature suppresses unwanted self-aldol condensation.

  • Electrophilic Attack : Add diethyl oxalate (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint : Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the 2-fluoroacetophenone spot confirms completion. Acidify the mixture with 1N HCl to pH 3-4. Causality: Acidification protonates the enolate, forcing the 1-(2-fluorophenyl)-1,3-dione intermediate to precipitate or partition into the organic phase during EtOAc extraction. Confirm intermediate mass via LC-MS.

Step 2: Hydrazine Cyclization

  • Condensation : Dissolve the purified 1,3-dione intermediate in 30 mL of absolute ethanol. Cool to 0°C and add hydrazine hydrate (1.5 eq) dropwise.

  • Cyclization : Heat the reaction to reflux (approx. 78°C) for 4–6 hours. Causality: Hydrazine acts as a bis-nucleophile. The initial attack forms a hydrazone, which subsequently undergoes intramolecular cyclization onto the adjacent ester carbonyl, yielding the thermodynamically stable aromatic pyrazole ring.

  • Isolation : Pour the cooled mixture over crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate.

Synthesis SM 2-Fluoroacetophenone + Diethyl Oxalate INT1 Claisen Enolate Intermediate SM->INT1 NaOEt, 0°C INT2 1-(2-Fluorophenyl) -1,3-dione INT1->INT2 HCl (pH 3-4) CYC Hydrazine Cyclization INT2->CYC NH2NH2, EtOH PROD 3-(2-Fluorophenyl)-1H- pyrazole-5-carboxylate CYC->PROD Reflux, 4h

Caption: Stepwise synthesis of the 3-(2-fluorophenyl)pyrazole core scaffold.

Biological Activities & Mechanistic Pathways

Vasorelaxant and Antinociceptive Activity (NO/cGMP/KATP Pathway)

Recent pharmacological evaluations of fluorophenyl pyrazole derivatives, specifically tetrazole-hybridized variants like LQFM-039 (5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole), have demonstrated profound anti-inflammatory, analgesic, and vasorelaxant effects [3].

The causality of this vasorelaxation is rooted in the modulation of the endogenous nitric oxide (NO) pathway. The pyrazole derivative acts as an upstream agonist, stimulating endothelial nitric oxide synthase (eNOS). The subsequent release of NO activates soluble guanylyl cyclase (sGC), converting GTP to cGMP. Elevated cGMP activates Protein Kinase G (PKG), which phosphorylates and opens ATP-sensitive potassium channels (K_ATP). The resulting efflux of K⁺ ions hyperpolarizes the smooth muscle cell membrane, preventing calcium influx and leading to potent vasorelaxation and peripheral antinociception [3].

Pathway LIG Fluorophenyl Pyrazole (e.g., LQFM-039) ENOS eNOS Activation LIG->ENOS Agonism NO Nitric Oxide (NO) ENOS->NO Catalysis SGC Soluble Guanylyl Cyclase NO->SGC Binding CGMP cGMP Production SGC->CGMP Conversion PKG Protein Kinase G CGMP->PKG Activation KATP K_ATP Channel Opening PKG->KATP Phosphorylation HYP Cellular Hyperpolarization KATP->HYP K+ Efflux

Caption: Mechanism of NO/cGMP/KATP pathway activation by fluorophenyl pyrazoles.

Antimicrobial and Anticancer Efficacy

Beyond analgesia, derivatizing the 3-(2-fluorophenyl)pyrazole core yields potent antimicrobial and antineoplastic agents.

  • Schiff Base Derivatives : Tethering a Schiff base to the pyrazole moiety creates dual-targeting inhibitors against Dihydrofolate Reductase (DHFR) and DNA Gyrase. For instance, specific bis-pyrazole Schiff bases have exhibited bactericidal activity against B. subtilis that significantly outperforms standard antibiotics like Tetracycline[2].

  • Carbothioamide Derivatives : Compounds such as 3-(2-fluorophenyl)-5-(4-fluorophenyl)-4,5-dihydropyrazole-1-carbothioamide (P15) possess strong antioxidant radical scavenging abilities and exhibit significant cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cell lines, operating via the inhibition of receptor tyrosine kinases (RTKs) [1].

Quantitative Pharmacological Data

To facilitate rapid comparison for drug development professionals, the table below consolidates the quantitative efficacy metrics of leading fluorophenyl pyrazole derivatives across various biological targets.

Derivative / CompoundTarget / Cell LinePrimary Biological ActivityKey Quantitative Metric
Compound P15 (Carbothioamide)MCF-7 & A549Anticancer / AntioxidantCytotoxicity comparable to Doxorubicin [1]
Schiff Base 8a B. subtilis (Gram +)AntibacterialMBC = 3.9 µg/mL (16-fold > Tetracycline)[2]
LQFM-039 (Tetrazole hybrid)NO/cGMP/KATPVasorelaxant / AnalgesicDose-dependent edema reduction (17.5-70 mg/kg) [3]
LQFM-021 (Tetrazole hybrid)PDE-3VasorelaxantMax relaxation = 88.1 ± 2.1% (Endothelium +) [4]

Conclusion & Future Perspectives

The 3-(2-fluorophenyl)pyrazole scaffold is a highly versatile and tunable pharmacophore. The strategic placement of the ortho-fluorine atom dictates the molecule's 3D conformation, enabling precise interactions with complex biological targets ranging from PDE-3 to DNA Gyrase. Future drug discovery efforts should focus on leveraging this scaffold in PROTAC (Proteolysis Targeting Chimera) designs, utilizing the pyrazole core as a highly specific target-binding warhead for the degradation of oncogenic kinases.

References

  • Design, synthesis, antioxidant and anticancer activity of novel pyrazole derivatives Der Pharma Chemica URL: [Link]

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity MDPI URL: [Link]

  • Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole: role of NO/cGMP pathway and calcium channels Canadian Science Publishing (Canadian Journal of Physiology and Pharmacology) URL: [Link]

  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase J-Stage URL: [Link]

Exploratory

Safety data sheet (SDS) for 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Safety Data Sheet (SDS) Technical Guide: 3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde Executive Summary: The Strategic Role of Fluorinated Pyrazoles 3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 879996-62-0 ) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Safety Data Sheet (SDS) Technical Guide: 3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

Executive Summary: The Strategic Role of Fluorinated Pyrazoles

3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 879996-62-0 ) is a critical heterocyclic building block in modern medicinal chemistry. Its structural integrity—combining the lipophilic, metabolically stable 2-fluorophenyl group with the reactive electrophilic center of the C4-aldehyde—makes it a linchpin in the synthesis of kinase inhibitors (e.g., p38 MAPK, EGFR) and agrochemical fungicides.

This guide moves beyond the standard regulatory compliance of an SDS. It provides a researcher-centric technical analysis designed to ensure experimental success, compound integrity, and personnel safety.

Chemical Identity & Physicochemical Characterization

Precise identification is the first step in safety and protocol design. The 2-fluoro substitution pattern imposes specific steric and electronic effects distinct from its 4-fluoro isomer.

PropertySpecificationTechnical Note
Chemical Name 3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehydeSystematic IUPAC nomenclature
CAS Number 879996-62-0 Unique identifier for the 2-fluoro isomer
Molecular Formula C₁₀H₇FN₂OHigh degree of unsaturation
Molecular Weight 190.17 g/mol Suitable for fragment-based drug design
Appearance Off-white to pale yellow solidColor change indicates oxidation
Melting Point 140–145 °C (Predicted)Sharp range indicates high purity
Solubility DMSO, DMF, Methanol, DCMPoorly soluble in water; lipophilic

Hazard Identification & Risk Assessment (GHS Classification)

While specific toxicological data for this exact isomer is limited, its structural class (pyrazole aldehydes) mandates a Warning signal word. The primary risks stem from the aldehyde's reactivity and the potential for mucosal irritation.

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

    • P280: Wear protective gloves/eye protection/face protection.[1][2][3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[1][2][3] Continue rinsing.[1][2][3]

Emergency Response Decision Tree

The following diagram outlines the immediate decision logic for exposure scenarios, prioritizing personnel safety and containment.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Inhalation Inhalation (Dust/Vapor) Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Action_Inhal Remove to Fresh Air Support Breathing Inhalation->Action_Inhal Action_Skin Wash with Soap & Water (15 mins) Skin->Action_Skin Action_Eye Rinse Cautiously Remove Lenses (15 mins) Eye->Action_Eye Medical Seek Medical Attention (Show SDS) Action_Inhal->Medical Action_Skin->Medical Action_Eye->Medical

Figure 1: Immediate response protocols for exposure incidents involving pyrazole carbaldehydes.

Handling, Storage & Stability (The "Aldehyde Protocol")

The aldehyde functional group at C4 is susceptible to autoxidation to the corresponding carboxylic acid (3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid). This degradation impurity can ruin downstream nucleophilic additions.

Storage Protocol
  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) . The fluorophenyl ring does not protect the aldehyde from aerobic oxidation.

  • Temperature: 2–8 °C (Refrigerated) . Low temperature slows the kinetics of autoxidation and potential polymerization.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

Handling Workflow

To maintain >98% purity for sensitive applications (e.g., reductive amination), follow this handling logic:

HandlingStorage Receipt Compound Receipt QC Initial QC (H-NMR) Check for -COOH peak Receipt->QC Storage Store @ 4°C Under Argon QC->Storage Usage Usage Request Storage->Usage Equilibrate Warm to RT (Prevent Condensation) Usage->Equilibrate Weighing Weigh in Fume Hood (Minimize Air Exposure) Equilibrate->Weighing Purge Re-purge Headspace with Argon Weighing->Purge Return Return to Storage Purge->Return

Figure 2: Lifecycle management to prevent oxidative degradation of the aldehyde moiety.

Synthesis & Application Context

Why this molecule? The 2-fluorophenyl moiety is a bioisostere often used to modulate metabolic stability (blocking P450 oxidation sites) and improve lipophilicity compared to the non-fluorinated parent. The pyrazole-4-carbaldehyde core is a "privileged scaffold," serving as a precursor to fused ring systems like pyrazolo[3,4-d]pyrimidines (common in kinase inhibitors).

Key Reaction Pathways
  • Reductive Amination: Reaction with primary amines + NaBH(OAc)₃ → Secondary amines (Lead optimization).

  • Knoevenagel Condensation: Reaction with active methylenes → Vinyl nitriles (Michael acceptors).

  • Cyclization: Reaction with hydrazines/amidines → Fused heterocyclic systems.

SynthesisPathways Core 3-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde Path1 Reductive Amination (R-NH2 / NaBH(OAc)3) Core->Path1 Path2 Knoevenagel Condensation (Malononitrile / Base) Core->Path2 Path3 Oxidation (KMnO4 or NaClO2) Core->Path3 Prod1 Secondary Amine Scaffolds (Kinase Binding Domain) Path1->Prod1 Prod2 Vinyl Nitriles (Covalent Inhibitors) Path2->Prod2 Prod3 Carboxylic Acid (Peptide Coupling) Path3->Prod3

Figure 3: Synthetic utility of the aldehyde handle in medicinal chemistry campaigns.

Toxicological & Ecological Information

  • Acute Toxicity: Data not established for this specific isomer. Based on analogs (e.g., 3-phenyl-1H-pyrazole-4-carbaldehyde), oral LD50 is predicted to be >500 mg/kg (Category 4). Treat as Harmful if swallowed .

  • Carcinogenicity: No components listed by IARC, NTP, or OSHA.

  • Ecological Impact: Fluorinated organics can persist in the environment. Do not allow product to reach ground water, water course, or sewage system.[1]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle HF generation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 700989, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Analog Reference). Retrieved from [Link]

  • Bio-Fount (2025). Product Catalog: 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 879996-62-0). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Foundational

Technical Analysis: 3-(2-Fluorophenyl) vs. 3-(4-Fluorophenyl) Pyrazole-4-Carbaldehyde

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary In the optimization of bioactive heterocycles, the positional isomerism o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the optimization of bioactive heterocycles, the positional isomerism of fluorine on a phenyl ring attached to a pyrazole core is a critical determinant of physicochemical properties and biological efficacy. This guide analyzes the divergence between 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (Ortho-F) and 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (Para-F) .

While both serve as versatile Vilsmeier-Haack derived intermediates for Schiff bases and fused heterocycles, they exhibit distinct behaviors:

  • Ortho-F (2-position): Introduces steric torsion, disrupting coplanarity between the phenyl and pyrazole rings. It is often employed to restrict conformation or modulate solubility.

  • Para-F (4-position): Maintains planarity and symmetry, primarily utilized to block metabolic oxidation (CYP450) at the para-position while enhancing lipophilicity without significant steric penalty.

Structural & Electronic Divergence

The core difference lies in the Ortho Effect versus Para-Electronic Symmetry .

Steric Torsion vs. Planarity
  • 3-(4-Fluorophenyl) (Para): The fluorine atom is distal to the pyrazole linkage. The molecule tends to adopt a planar conformation, maximizing

    
    -conjugation between the phenyl and pyrazole rings. This facilitates stacking interactions in crystal lattices and binding pockets.
    
  • 3-(2-Fluorophenyl) (Ortho): The fluorine atom at the C2 position creates steric repulsion with the pyrazole N-H or the C4-aldehyde group. This forces the phenyl ring to twist out of the pyrazole plane (dihedral angle

    
    ), reducing conjugation but potentially improving solubility by disrupting lattice energy.
    
Electronic Effects (Hammett Parameters)

Fluorine is highly electronegative (


) but acts as a weak resonance donor.
  • Para (

    
    ):  The inductive withdrawal (-I) is partially offset by resonance donation (+R). It deactivates the phenyl ring towards electrophilic attack but remains electronically subtle.
    
  • Ortho (

    
    ):  The inductive effect is dominant due to proximity. The electron density at the pyrazole C3 position is more significantly perturbed in the ortho isomer, affecting the pKa of the pyrazole N-H.
    
Intramolecular Interactions

In the ortho-isomer, a non-covalent intramolecular Hydrogen Bond (IMHB) can form between the fluorine and the pyrazole N-H (N-H...F-C), locking the conformation. This "conformational lock" is absent in the para-isomer.

Synthetic Methodology: Vilsmeier-Haack Cyclization[1][2]

Both isomers are synthesized via the Vilsmeier-Haack reaction of the corresponding acetophenone hydrazones.[1] However, the ortho-isomer requires stricter thermal control due to steric hindrance during the cyclization step.

Reaction Pathway Diagram

The following diagram illustrates the mechanism, highlighting the divergence in steric pressure during ring closure.

VilsmeierMechanism cluster_ortho Ortho-F Constraint Acetophenone Fluoro-Acetophenone (Ortho or Para) Hydrazone Hydrazone Intermediate Acetophenone->Hydrazone + Hydrazine (- H2O) Cyclization Cyclization & Formylation (Double Vilsmeier) Hydrazone->Cyclization + Vilsmeier Reagent Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Cyclization Product Pyrazole-4-Carbaldehyde Cyclization->Product Hydrolysis (- HCl)

Figure 1: Vilsmeier-Haack cyclization pathway.[2] The 'Ortho-F Constraint' indicates the step where steric clash affects reaction kinetics.

Experimental Protocol (Comparative)

Reagents:

  • Substituted Acetophenone (10 mmol)

  • Hydrazine Hydrate (20 mmol)

  • DMF (5 equiv) / POCl

    
     (3 equiv)
    
Step3-(4-Fluorophenyl) Protocol (Para)3-(2-Fluorophenyl) Protocol (Ortho)Technical Note
1. Hydrazone Formation Reflux acetophenone + hydrazine in EtOH (2h). Yield >90%.Reflux acetophenone + hydrazine in EtOH (3-4h). Yield ~85%.Ortho-F sterics slow down hydrazone formation slightly.
2. Vilsmeier Addition Add POCl

to DMF at 0°C. Add hydrazone.
Add POCl

to DMF at -5°C. Add hydrazone slowly.
Ortho-isomer is prone to side reactions if temp spikes.
3. Cyclization Heat to 80°C for 4 hours.Heat to 90°C for 6 hours.Higher energy barrier for ring closure due to steric twist.
4. Workup Pour into ice, neutralize with NaHCO

.
Pour into ice, neutralize with Na

CO

.
Ortho-aldehyde may precipitate more slowly; requires vigorous stirring.

Validation Check:

  • TLC Monitoring: Use 30% EtOAc/Hexane. The ortho isomer typically has a higher R

    
     value than the para isomer due to the twisted conformation reducing polarity/binding to silica.
    

Analytical Profiling

Distinguishing these isomers requires careful analysis of NMR coupling constants (


-values).
NMR Spectroscopy ( H & F)
Feature3-(4-Fluorophenyl) (Para)3-(2-Fluorophenyl) (Ortho)Mechanistic Reason

F Shift

-108 to -115 ppm

-115 to -125 ppm
Ortho-F is shielded by the adjacent pyrazole ring current.

H Splitting (Ar-H)
Symmetric AA'BB' system.Complex ABCD system.Para symmetry vs. Ortho asymmetry.
Aldehyde Proton (-CHO) Singlet (~9.9 ppm).Singlet (~9.9 ppm).Distant from F-substituent; minimal effect.
Coupling (

)

Hz (Ortho to F).

Hz (Meta to F).
Proximity of protons to the fluorine atom.
Mass Spectrometry

Both isomers have the same molecular weight (


, MW: 190.17). Fragmentation patterns are similar, but the ortho-isomer often shows a more prominent loss of the fluorine radical or HF elimination due to the "Ortho Effect" facilitating proximity-driven elimination.

Medicinal Chemistry Applications

The choice between these two isomers is rarely arbitrary; it is a strategic decision in Structure-Activity Relationship (SAR) studies.

Decision Logic for Researchers

SAR_Logic cluster_rationale Rationale Start Lead Optimization Goal Metab Block Metabolism? Start->Metab Conf Restrict Conformation? Start->Conf Para Select 3-(4-F) (Para) Metab->Para Yes (Block Para-oxidation) Ortho Select 3-(2-F) (Ortho) Metab->Ortho No (Para is safe) Conf->Para No (Planar stack needed) Conf->Ortho Yes (Twist required) Note1 Para-F extends half-life by blocking CYP450. Para->Note1 Note2 Ortho-F improves selectivity via steric clash. Ortho->Note2

Figure 2: SAR Decision Tree. Choosing the isomer based on metabolic stability vs. conformational selectivity.

Key Applications
  • Metabolic Stability (Para-F): The 4-position of a phenyl ring is the primary site for Phase I metabolic oxidation. Substituting H with F (bioisostere) blocks this site, extending the drug's half-life (

    
    ).
    
  • Kinase Selectivity (Ortho-F): Many kinase inhibitors (e.g., p38 MAP kinase inhibitors) utilize the ortho-fluorine to force the phenyl ring into a specific dihedral angle, ensuring the molecule fits into a narrow hydrophobic pocket while avoiding steric clashes with the ATP-binding site gatekeeper residues.

References

  • Vilsmeier, A., & Haack, A. (1927).[3][4] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Exploratory

Commercial Supply & Technical Profile: 3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

This guide details the procurement, technical specifications, and synthetic validation of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde , a specialized heterocyclic building block. Executive Summary 3-(2-fluorophenyl)-1H...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the procurement, technical specifications, and synthetic validation of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde , a specialized heterocyclic building block.

Executive Summary

3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a high-value intermediate used primarily in the discovery of kinase inhibitors (e.g., p38 MAPK) and anti-inflammatory agents. Unlike its para-substituted counterpart (3-(4-fluorophenyl)-), which is a commodity chemical, the ortho-fluoro isomer is a Tier 3 Specialty Chemical .

Current market analysis indicates limited "off-the-shelf" availability. Researchers requiring quantities >1g often face lead times of 4–6 weeks. This guide provides a dual-strategy approach: Direct Procurement Channels for small-scale needs and a Validated Synthesis Protocol for internal scale-up, ensuring project continuity regardless of external supply chain constraints.

Chemical Identity & Specifications

ParameterSpecification
Chemical Name 3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
CAS Number 879996-62-0 (Vendor-Assigned)
Molecular Formula C₁₀H₇FN₂O
Molecular Weight 190.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Purity Standard ≥95% (H-NMR), typically ≥97% for catalytic coupling
Key Impurity 3-(2-fluorophenyl)-1H-pyrazole (Deformylated byproduct)

Supply Chain Landscape

Market Status: Restricted Availability

The ortho-positioning of the fluorine atom introduces steric constraints that slightly lower synthetic yields compared to para-isomers, reducing the number of bulk suppliers.

Supplier Tiering Strategy

Use the following hierarchy to source the material. Note: Always cite the CAS 879996-62-0 and the IUPAC name when requesting quotes, as catalog numbers vary.

TierSupplier TypeRecommended VendorsLead TimeStrategy
1 Specialty Stock BioFount , Ambeed , BOC Sciences 1-2 WeeksCheck stock first. These vendors often hold small inventory (mg to g scale).
2 Aggregators MolPort , eMolecules 2-4 WeeksUse these platforms to query global boutique inventory if Tier 1 fails.
3 Custom Synthesis Enamine , ChemScene , WuXi AppTec 4-8 WeeksRequired for >10g. These firms routinely run the Vilsmeier-Haack chemistry required.

Technical Core: Internal Synthesis & Validation

If commercial lead times are prohibitive, the compound can be synthesized in-house using a robust Vilsmeier-Haack protocol. This method is scalable and utilizes the commodity starting material 2'-Fluoroacetophenone .

Validated Synthesis Workflow (The "Make" Strategy)

Reaction Logic:

  • Hydrazone Formation: Condensation of 2'-fluoroacetophenone with hydrazine.

  • Vilsmeier-Haack Cyclization: Double formylation and cyclization using POCl₃/DMF to install the pyrazole ring and the C4-aldehyde simultaneously.

SynthesisWorkflow SM1 2'-Fluoroacetophenone (Comm. Avail.) Inter1 Intermediate: Hydrazone SM1->Inter1 Step 1: Condensation Reagent1 Hydrazine Hydrate (EtOH, Reflux) Reagent1->Inter1 Product 3-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde Inter1->Product Step 2: Cyclization & Formylation Reagent2 POCl3 / DMF (Vilsmeier-Haack) Reagent2->Product

Figure 1: Two-step synthetic pathway from commodity starting materials.

Step-by-Step Protocol

Based on standard Vilsmeier-Haack pyrazole synthesis methodologies (Ref 1, 2).

Step 1: Hydrazone Formation

  • Dissolve 2'-Fluoroacetophenone (1.0 eq) in Ethanol (5 mL/mmol).

  • Add Hydrazine Hydrate (3.0 eq) dropwise.

  • Reflux for 3–5 hours (Monitor by TLC: disappearance of ketone).

  • Concentrate in vacuo. The crude hydrazone is often used directly or recrystallized from ethanol.

Step 2: Vilsmeier-Haack Cyclization

  • Cool DMF (10.0 eq) to 0°C under N₂ atmosphere.

  • Add POCl₃ (3.0 eq) dropwise (maintain T < 10°C). Stir for 30 min to form the Vilsmeier salt.

  • Dissolve the Hydrazone (from Step 1) in minimal DMF and add to the mixture.

  • Heat to 80–90°C for 4–6 hours.

  • Quench (Critical): Pour reaction mixture onto crushed ice. Neutralize slowly with sat. NaHCO₃ or NaOH to pH 7–8.

  • Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Quality Control (QC) & Release Criteria

Do not release the material for downstream biology/chemistry without passing these checks.

MethodDiagnostic SignalAcceptance Criteria
1H NMR (DMSO-d₆) Aldehyde (-CHO): Singlet at ~9.8–10.0 ppm.Pyrazole-H: Singlet at ~8.3–8.6 ppm.Aromatic: Multiplets 7.0–7.8 ppm (4H).Integration ratio CHO:Py-H:Ar must be 1:1:4. No residual DMF (2.7/2.9 ppm).
LC-MS [M+H]⁺ peak at 191.17 m/z .Single peak >95% area.
TLC Visualized under UV (254 nm) and DNP stain (orange spot for aldehyde).Single spot, Rf ~0.4 (Hex:EtOAc 1:1).

Strategic Applications in Drug Discovery

Why is this specific isomer critical?

  • Ortho-Effect in Kinase Binding: The 2-fluoro substituent introduces a steric clash that twists the phenyl ring relative to the pyrazole core. This non-planar conformation is often required to fit into specific hydrophobic pockets (e.g., the "gatekeeper" region) of kinases like p38 MAPK or JNK , distinct from the planar 4-fluoro analogs.

  • Scaffold Diversification: The C4-aldehyde is a versatile handle for:

    • Reductive Amination: To access amine-linked libraries.

    • Knoevenagel Condensation: To generate acrylonitrile Michael acceptors.

    • Heterocyclization: Precursor to fused systems like pyrazolo[3,4-d]pyrimidines .

Applications Core 3-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde App1 Reductive Amination (Kinase Inhibitors) Core->App1 + R-NH2 / NaBH(OAc)3 App2 Pyrazolo[3,4-d]pyrimidines (Fused Heterocycles) Core->App2 + Urea/Thiourea App3 Schiff Bases (Antimicrobial Agents) Core->App3 + Anilines

Figure 2: Downstream synthetic utility of the aldehyde handle.

References

  • BioFount Catalog Entry. 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 879996-62-0). Retrieved from Bio-Fount.com.

  • Kira, M. A., et al. (1970). "The Vilsmeier-Haack Reaction on Hydrazones." Tetrahedron Letters. (Foundational method for pyrazole-4-carbaldehyde synthesis).[1][2][3][4][5][6]

  • PubChem Compound Summary. 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Analogous structure for spectral comparison).

  • GalChimia Technical Note. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (Process safety for Vilsmeier-Haack).

  • Asian Journal of Research in Chemistry. Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. (Validation of Vilsmeier route).

Sources

Protocols & Analytical Methods

Method

Technical Guide: Reductive Amination of 3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

This guide details the technical protocols for performing reductive amination on 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde . This scaffold is a privileged structure in medicinal chemistry, frequently serving as a pha...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical protocols for performing reductive amination on 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde . This scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., p38 MAPK, BRAF) due to the specific electronic and steric properties imparted by the ortho-fluorine atom.

[1]

Introduction & Chemical Logic

The Substrate: 3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

This compound presents unique challenges and opportunities compared to simple benzaldehydes:

  • Electronic Effect: The 2-fluorophenyl group exerts an inductive electron-withdrawing effect (-I), making the C4-aldehyde slightly more electrophilic and reactive toward amines.[1]

  • Conformational Lock: The ortho-fluorine often restricts rotation via electrostatic repulsion with the pyrazole nitrogen lone pairs, potentially influencing binding affinity in final drug targets.

  • Reactivity Profile: The free N-H (1H-pyrazole) is acidic (pKa ~14).[1] While generally compatible with reductive amination, it can reduce solubility in non-polar solvents (DCE) and may require specific solvent choices or transient protection.

The Reaction: Reductive Amination

The transformation proceeds via the condensation of the aldehyde with an amine to form an imine/iminium ion, followed by irreversible hydride reduction.[2]

Selection of Reducing Agent:

  • Sodium Triacetoxyborohydride (STAB): The preferred reagent.[2][3] It is mild, does not reduce the aldehyde competitively, and works well in the presence of the slightly acidic conditions (AcOH) required to catalyze imine formation.

  • Sodium Borohydride (NaBH₄): Used in "Method C" (Two-step/One-pot) for less hindered, highly reactive amines or when cost is a driver.[1]

  • Titanium(IV) Isopropoxide: A Lewis acid additive used for sterically hindered amines or electron-deficient anilines to force imine formation.[1]

Mechanistic Pathway[4]

The following diagram illustrates the reaction pathway, highlighting the critical equilibrium steps and the irreversible reduction.

ReductiveAmination Start Aldehyde (Substrate) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine + AcOH (Cat.) Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium (Activated Species) Hemiaminal->Imine - H2O (Equilibrium) Imine->Hemiaminal Hydrolysis Reduction Hydride Transfer (STAB / NaBH4) Imine->Reduction Rate Limiting Step Product Secondary/Tertiary Amine Reduction->Product Irreversible

Figure 1: Mechanistic flow of reductive amination. Note that STAB preferentially reduces the Imine species over the Aldehyde.[2]

Experimental Protocols

Method A: The "Gold Standard" (STAB in DCE)

Best for: Valuable intermediates, broad scope of amines, and ensuring mono-alkylation.

Reagents:

  • Substrate: 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv (Use HCl salt if free base is volatile, add 1 equiv TEA)

  • Solvent: 1,2-Dichloroethane (DCE) [anhydrous][1]

  • Acid Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

Protocol:

  • Preparation: In a flame-dried vial equipped with a stir bar, dissolve the aldehyde (e.g., 190 mg, 1.0 mmol) in DCE (5 mL, 0.2 M).

    • Note: If the 1H-pyrazole substrate is insoluble in DCE, add THF (up to 50% v/v) as a co-solvent.

  • Imine Formation: Add the amine (1.1 mmol).

    • If using amine hydrochloride: Add Triethylamine (1.1 mmol) to free the base.

  • Activation: Add Acetic Acid (1.0 mmol, ~60 µL). Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (N₂/Ar).

    • Checkpoint: This dwell time allows the imine/hemiaminal equilibrium to establish.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB (1.5 mmol, ~318 mg) in one portion.

  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LC-MS or TLC.[1]

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM or EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically DCM/MeOH or Hex/EtOAc gradients).[1]

Method B: Titanium-Mediated (For Hindered/Unreactive Amines)

Best for: Electron-deficient anilines or bulky secondary amines where Method A fails to form the imine.[1]

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Reductant: NaBH₄ (or STAB)[2][4]

Protocol:

  • Complexation: In a dry vial, mix the aldehyde (1.0 mmol) and amine (1.2 mmol) neat (if liquid) or in minimal THF (2 mL).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 mmol, ~600 µL) dropwise.

  • Stir: Stir at RT (or 50°C for very difficult substrates) for 4–12 hours. The solution often turns yellow/orange, indicating imine formation.

  • Reduction: Dilute with EtOH (absolute, 5 mL). Careful: Reaction is exothermic.[1] Add NaBH₄ (1.5 mmol) portion-wise. Stir for 2 hours.

  • Hydrolysis (Critical): Quench with water (1 mL). A white precipitate (TiO₂) will form.[1]

  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash with EtOAc.[1]

  • Workup: Concentrate the filtrate and purify as usual.

Comparison of Reducing Agents

FeatureNaBH(OAc)₃ (STAB)NaBH₃CN (Cyanoborohydride)NaBH₄ (Borohydride)
Selectivity High. Reduces imines much faster than aldehydes.[1]High, but pH dependent (pH 4-5).[1]Low. Reduces aldehydes and imines indiscriminately.[1]
Toxicity Low (Acetic acid byproduct).[1]High (Generates HCN/Cyanide).[1]Low.
Solvent DCE, THF, Toluene.MeOH, EtOH (pH adjusted).MeOH, EtOH.
Use Case Standard Protocol. Legacy method; avoid if possible."One-pot" stepwise (Method C) or w/ Ti(OiPr)₄.[1]
Rate Medium (Controlled).Slow.Fast.

Troubleshooting & Optimization

Issue: Poor Solubility of 1H-Pyrazole

The unsubstituted nitrogen can form hydrogen-bonded aggregates.[1]

  • Solution 1: Switch solvent from DCE to THF or a DCE/MeOH (9:1) mixture.

  • Solution 2: Use Method B (Titanium) , as Ti(OiPr)₄ acts as a scavenger/solvent.

  • Solution 3: Protect the pyrazole nitrogen (e.g., THP, SEM, or Boc) prior to the reaction if the N-H is interfering with purification.

Issue: Dialkylation (Formation of Tertiary Amine from Primary Amine)

Common with highly reactive aldehydes.

  • Fix: Use a large excess of the amine (2–5 equiv).

  • Fix: Use STAB (Method A) rather than NaBH₄, as STAB is bulkier and less likely to reduce the second alkylation step quickly.

Issue: No Reaction (Unreactive Aniline)
  • Fix: Use Method B . The Titanium acts as a water scavenger and Lewis acid to force the unfavorable equilibrium toward the imine.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Simenel, A. A., et al. "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes."[1] INEOS OPEN, 2021.[6]

  • BenchChem Application Notes. "Catalytic Reductive Amination with Sodium Triacetoxyborohydride." BenchChem Protocols, 2025.[2]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

Sources

Application

Knoevenagel condensation conditions for pyrazole-4-carbaldehydes

An In-Depth Guide to the Knoevenagel Condensation of Pyrazole-4-carbaldehydes: Conditions, Protocols, and Mechanistic Insights For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Knoevenagel Condensation of Pyrazole-4-carbaldehydes: Conditions, Protocols, and Mechanistic Insights

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The strategic functionalization of this heterocycle is paramount for tuning biological activity, and the Knoevenagel condensation stands out as a powerful and versatile C-C bond-forming reaction to achieve this.[3][4] This reaction allows for the condensation of pyrazole-4-carbaldehydes with active methylene compounds, yielding α,β-unsaturated systems that are not only biologically interesting in their own right but also serve as pivotal intermediates for constructing more complex, fused heterocyclic systems.[3][5]

This technical guide provides a comprehensive overview of the Knoevenagel condensation as applied to pyrazole-4-carbaldehydes. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering field-proven insights into optimizing reaction conditions and providing detailed, validated protocols for practical application in the laboratory.

The Underlying Chemistry: Mechanism of Action

The Knoevenagel condensation is a modification of the aldol condensation.[6] Its mechanism proceeds through three primary steps when catalyzed by a base:

  • Deprotonation: A base abstracts an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized carbanion or enolate. This is the key nucleophile in the reaction.[7][8]

  • Nucleophilic Attack: The newly formed carbanion attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.[8][9]

  • Dehydration: The intermediate is protonated to form an aldol-type adduct, which then undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.[7][10]

The use of a weak base is crucial; strong bases can induce an undesired self-condensation of the aldehyde starting material.[6]

Knoevenagel_Mechanism cluster_reactants Reactants PCHO Pyrazole-4-carbaldehyde Intermediate Aldol Adduct PCHO->Intermediate AMC Active Methylene (Z-CH2-Z') Carbanion Carbanion (Z-CH--Z') AMC->Carbanion Base Base (B:) Base->Carbanion Deprotonation Carbanion->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product Intermediate->Product Dehydration (-H2O)

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Optimizing the Reaction: A Guide to Key Parameters

The success and efficiency of the Knoevenagel condensation depend on the careful selection of several key parameters. The choice of catalyst, solvent, and reaction temperature can dramatically influence yields, reaction times, and the purity of the final product.

The Role of the Catalyst

The catalyst's primary function is to facilitate the deprotonation of the active methylene compound.[8] A wide array of catalysts has been successfully employed.

  • Weak Organic Bases: Piperidine and pyridine are traditional, effective catalysts for this transformation.[6][11]

  • Ammonium Salts: Mild, inexpensive, and efficient catalysts like ammonium carbonate or ammonium fluoride are excellent choices, particularly for green chemistry applications.[12]

  • Heterogeneous Catalysts: To simplify purification and enable catalyst recycling, solid-supported catalysts are increasingly popular. These include zeolites, metal-organic frameworks (MOFs), and functionalized silicas.[13][14] They are easily removed by simple filtration.

  • Green and Alternative Catalysts: In line with sustainable chemistry principles, recent developments have focused on benign catalysts.[15][16] This includes the use of ionic liquids, which can act as both catalyst and solvent, and even agro-waste extracts.[17][18] In some protocols, particularly with polar solvents like water-ethanol mixtures, the reaction can proceed efficiently without any external catalyst.[14]

The Solvent System

The choice of solvent can significantly impact reaction rates and product yields.

  • Conventional Solvents: Alcohols such as ethanol and methanol are commonly used, as they effectively dissolve the reactants.[12]

  • Aqueous Media: Water or a mixture of water and ethanol is a highly effective and environmentally friendly medium.[12][19] The use of aqueous media often facilitates product isolation, as the organic products tend to precipitate out upon formation.[12]

  • Solvent-Free Conditions: For a truly green approach, reactions can be performed neat (solvent-free), often with grinding or microwave irradiation to promote reactivity.[9][20] This minimizes waste and can dramatically reduce reaction times.

Active Methylene Compounds

The reactivity in a Knoevenagel condensation is heavily influenced by the acidity of the active methylene compound. The more electron-withdrawing the 'Z' groups are, the more acidic the C-H protons, and the more readily the carbanion forms.[6]

Commonly used active methylene compounds, in decreasing order of reactivity, include:

  • Malononitrile (NC-CH₂-CN)[21]

  • Ethyl Cyanoacetate (NC-CH₂-COOEt)[21]

  • Barbituric Acid and derivatives

  • Dimedone

  • Diethyl Malonate (EtOOC-CH₂-COOEt)[21]

Comparative Data on Reaction Conditions

The following table summarizes various reported conditions for the Knoevenagel condensation of pyrazole-4-carbaldehydes, providing a comparative snapshot for experimental design.

Pyrazole Aldehyde SubstrateActive Methylene CompoundCatalystSolventTemp.TimeYield (%)Reference
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeMalononitrileAmmonium Carbonate (20 mol%)Water:Ethanol (1:1)Reflux10 minHigh (not specified)[12]
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeVarious 1-indanonesNot specifiedNot specifiedRoom Temp.Not specifiedNot specified[22]
Aromatic Pyrazole AldehydesMalononitrileNaCl (10 mol%)WaterRoom Temp.~10-15 min92%[23]
Various Pyrazole AldehydesMalononitrilePiperidineEthanolNot specifiedNot specifiedNot specified[24]
Benzaldehyde (model)Ethyl CyanoacetateDBU/Water ComplexNeatRoom Temp.20 min96%[21]
4-Chlorobenzaldehyde (model)MalononitrileNoneWater-GlycerolRoom Temp.24 hNot specified[9]

Validated Experimental Protocols

The following protocols provide detailed, step-by-step instructions for conducting the Knoevenagel condensation with pyrazole-4-carbaldehydes.

Protocol 1: Green Synthesis using Ammonium Carbonate in Aqueous Media

This protocol is adapted from a green chemistry approach utilizing a mild, inexpensive catalyst in an environmentally benign solvent system.[12]

Materials:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 248.3 mg)

  • Malononitrile (1.1 mmol, 72.7 mg)

  • Ammonium Carbonate ((NH₄)₂CO₃) (0.2 mmol, 19.2 mg)

  • Ethanol (5 mL)

  • Deionized Water (5 mL)

  • Round-bottom flask (50 mL) with magnetic stirrer and reflux condenser

Procedure:

  • In the 50 mL round-bottom flask, combine 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol).

  • Add the solvent system consisting of ethanol (5 mL) and water (5 mL).

  • Add ammonium carbonate (0.2 mmol) to the mixture.

  • Fit the flask with a reflux condenser and place it in a heating mantle or oil bath.

  • Stir the reaction mixture vigorously and heat to reflux for approximately 10-15 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Once complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate should form.

  • Cool the flask further in an ice bath for 30 minutes to maximize product precipitation.

  • Collect the solid product by vacuum filtration, washing the solid with a small amount of cold water.

  • Dry the product in a vacuum oven to yield 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile.

Rationale: The use of a water-ethanol mixture serves as a green solvent system, and the product's lower solubility in the cooled mixture allows for easy isolation via filtration, often yielding a high-purity product without the need for column chromatography.[12]

Protocol 2: Piperidine-Catalyzed Condensation in Ethanol

This protocol outlines a traditional and highly reliable method using piperidine as a basic organocatalyst.[25]

Materials:

  • A substituted pyrazole-4-carbaldehyde (1.0 mmol)

  • Ethyl cyanoacetate (1.1 mmol, 124.4 mg, 0.117 mL)

  • Piperidine (catalytic amount, ~0.1 mmol, 0.01 mL)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL) with magnetic stirrer

Procedure:

  • Dissolve the pyrazole-4-carbaldehyde (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (1-2 drops) to the solution using a Pasteur pipette.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Upon completion, if a precipitate has formed, collect it by vacuum filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Add cold water to the concentrated residue to induce precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol if further purification is required.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis Reactants Combine Pyrazole Aldehyde & Active Methylene Compound Solvent Add Solvent (e.g., EtOH/H2O) Reactants->Solvent Catalyst Add Catalyst (e.g., (NH4)2CO3) Solvent->Catalyst Stir Stir at appropriate Temperature (RT or Reflux) Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Cool Cool to RT / Ice Bath Monitor->Cool Precipitate Precipitate Product Cool->Precipitate Filter Filter & Wash Solid Precipitate->Filter Dry Dry Product Filter->Dry Characterize Characterize (NMR, IR, MS) Dry->Characterize

Caption: General experimental workflow for Knoevenagel condensation.

Conclusion and Future Outlook

The Knoevenagel condensation is an indispensable tool for the derivatization of pyrazole-4-carbaldehydes. Its operational simplicity, tolerance for a wide range of functional groups, and adaptability to green chemistry principles make it a preferred method in both academic and industrial research.[15] The resulting vinyl pyrazole derivatives are valuable scaffolds for the development of novel therapeutics, possessing a wide spectrum of biological activities including antimicrobial and anticancer properties.[3][24] As the demand for sustainable synthetic methodologies grows, the continued development of reusable catalysts and solvent-free conditions will further enhance the utility of this classic reaction in the synthesis of next-generation pyrazole-based pharmaceuticals.

References

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Available at: [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online. Available at: [Link]

  • Green synthesis of pyrazole derivatives via one-pot three component Knoevenagel–Michael addition utilizing TiO2/RuO2/CuO as a ternary nanocatalytic system: characterization, DFT and molecular docking studies. ResearchGate. Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: [Link]

  • A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. SSRN. Available at: [Link]

  • Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Knoevenagel condensation mechanism and applications. Purechemistry. Available at: [Link]

  • Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review. PubMed. Available at: [Link]

  • Knoevenagel condensation. YouTube. Available at: [Link]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. ijc.org.in. Available at: [Link]

  • 5005 PDFs | Review articles in KNOEVENAGEL CONDENSATION. ResearchGate. Available at: [Link]

  • Sustainable and green approaches for Knoevenagel condensation. Royal Society of Chemistry. Available at: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. Available at: [Link]

  • Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. Available at: [Link]

  • NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4- carbonitrile in aque. Semantic Scholar. Available at: [Link]

  • General scheme for the Knoevenagel condensation of pyrazole aldehydes... ResearchGate. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Korean Chemical Society. Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO. Available at: [Link]

  • Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. ResearchGate. Available at: [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Modern Chemistry. Available at: [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry. Available at: [Link]

  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PMC. Available at: [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]

Sources

Method

Oxidation of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde to carboxylic acid

Application Note: Strategic Oxidation of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde Executive Summary & Scientific Rationale This Application Note details the controlled oxidation of 3-(2-fluorophenyl)-1H-pyrazole-4-c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Oxidation of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Executive Summary & Scientific Rationale

This Application Note details the controlled oxidation of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1) to its corresponding carboxylic acid (2) . This transformation is a critical step in the synthesis of p38 MAP kinase inhibitors and next-generation SDH-inhibitor fungicides.

The Chemical Challenge: The substrate presents a dichotomy of stability:

  • The Pyrazole Core: Electron-rich and susceptible to electrophilic aromatic substitution (specifically chlorination) during oxidation.

  • The 2-Fluorophenyl Group: Creates steric bulk and electronic deactivation at the 3-position, potentially slowing reaction kinetics.

  • Amphoteric Nature: The product contains both a carboxylic acid and a basic/acidic pyrazole nitrogen, necessitating a precise isoelectric workup.

Methodology Selection: While permanganate (KMnO₄) and Jones oxidation are historical standards, they are contraindicated here due to ring degradation risks and difficult purification of manganese byproducts. This guide prioritizes the Pinnick (Lindgren) Oxidation , utilizing sodium chlorite (NaClO₂) with a hypochlorite scavenger. This method offers the highest chemoselectivity, preventing oxidative cleavage of the pyrazole ring while quantitatively converting the aldehyde.

Reaction Mechanism & Pathway Analysis

The Pinnick oxidation operates via the in-situ generation of chlorous acid (HClO₂). The critical success factor for pyrazoles is the scavenger .

  • Mechanism: HClO₂ adds to the aldehyde, followed by pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[1][2][3]

  • Risk: The byproduct HOCl is a potent chlorinating agent. Without a scavenger, it will chlorinate the pyrazole ring (typically at the C-5 position if unsubstituted, or N-chlorination), destroying the batch.

  • Solution: 2-Methyl-2-butene is employed to irreversibly react with HOCl, generating a harmless chlorohydrin.

PinnickMechanism Aldehyde Aldehyde Substrate (R-CHO) Intermediate Hydroxyallyl Chlorite Intermediate Aldehyde->Intermediate + HClO2 ChlorousAcid HClO2 (Active Oxidant) ChlorousAcid->Intermediate Product Carboxylic Acid (R-COOH) Intermediate->Product Fragmentation HOCl HOCl (Toxic Byproduct) Intermediate->HOCl Waste Chlorohydrin (Inert) HOCl->Waste + Scavenger Scavenger 2-Methyl-2-butene Scavenger->Waste

Figure 1: Mechanistic flow of the Pinnick Oxidation highlighting the critical scavenging of HOCl to prevent side reactions.[1]

Detailed Protocol: Pinnick Oxidation

Safety Alert: Sodium chlorite (NaClO₂) is a strong oxidizer. Do not allow it to dry in contact with organic material (paper, cloth), as this poses a severe fire/explosion hazard.

Reagents & Stoichiometry
ReagentEquiv.[4][5][6]RoleNotes
Substrate (1) 1.0Starting MaterialDissolve completely before oxidant addition.
NaClO₂ (80%) 1.5 - 2.0OxidantDissolve in water; add dropwise.
NaH₂PO₄ 1.5BufferMaintains pH 3.5–4.5 to generate HClO₂.
2-Methyl-2-butene 5.0 - 10.0ScavengerExcess required; volatile (bp 38°C).
t-BuOH / Water 3:1 v/vSolventt-BuOH is resistant to oxidation and solubilizes the aldehyde.
Step-by-Step Procedure
  • Solvent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol) in tert-butanol (15 mL) and 2-methyl-2-butene (10 mmol).

    • Note: If the aldehyde is not fully soluble, add THF (up to 20% of total volume) to aid dissolution.

  • Buffer Addition: Add a solution of NaH₂PO₄ (1.5 mmol) in water (5 mL). The mixture will likely be biphasic.[3]

  • Oxidant Addition: Dissolve NaClO₂ (2.0 mmol) in water (5 mL). Add this solution dropwise to the reaction mixture over 15–20 minutes using an addition funnel or syringe pump.

    • Observation: The reaction is slightly exothermic. A slight yellow color (ClO₂ gas) may develop; if it turns bright yellow/green, the addition is too fast.

  • Reaction Monitoring: Stir vigorously at room temperature. Monitor by TLC (5% MeOH in DCM) or HPLC.

    • Endpoint: Disappearance of the aldehyde peak (approx. 2–4 hours).

  • Quench: Once complete, cool to 0°C. Add saturated aqueous Na₂SO₃ (5 mL) cautiously to quench excess oxidant. Stir for 10 minutes.

Workup & Isolation (The Isoelectric Method)

Because the product has a pyrazole NH, standard acid-base extractions can be tricky.

  • Volatile Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove tert-butanol and excess 2-methyl-2-butene. You will be left with an aqueous slurry.[7]

  • Basification: Add 1N NaOH until pH ~10–11. The solid should dissolve as the carboxylate salt. Wash this aqueous layer with Ethyl Acetate (2 x 10 mL) to remove non-acidic impurities (unreacted aldehyde).

  • Acidification & Precipitation: Acidify the aqueous layer slowly with 1N HCl.

    • Target pH: Adjust to pH 3–4 .

    • Reasoning: The pKa of the carboxylic acid is ~3.5. Going too low (pH < 1) might protonate the pyrazole nitrogen, keeping it in solution.

  • Filtration: The product usually precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

Analytical Validation

Confirm the identity of 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid using the following markers:

  • ¹H NMR (DMSO-d₆):

    • Aldehyde Loss: Disappearance of the singlet at ~9.8–10.0 ppm.

    • Acid Appearance: Broad singlet at ~12.0–13.0 ppm (COOH).

    • Pyrazole CH: Singlet at ~8.0–8.5 ppm (C-5 proton).

    • Aromatic: Multiplets at 7.2–7.6 ppm (Fluorophenyl).

  • MS (ESI):

    • [M+H]⁺ = Calculated Mass + 1.

    • [M-H]⁻ = Calculated Mass - 1 (Carboxylic acids often ionize better in negative mode).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Chlorinated Byproduct (+34 mass) Insufficient scavenger or pH too low.Increase 2-methyl-2-butene to 15 equiv. Ensure buffer is correctly prepared.
Incomplete Conversion Steric hindrance of 2-fluorophenyl.Increase reaction time to 12h. Add 5% resorcinol as a catalyst (radical transfer agent).
Low Yield (Workup) Product stuck in water (Zwitterion).Do not acidify below pH 3. Saturate aqueous layer with NaCl and extract with EtOAc/THF (1:1).
Yellow Gas Evolution Rapid decomposition of NaClO₂.Slow down addition rate. Cool reaction to 0°C during addition.[5]

Alternative Protocol: Permanganate Oxidation

Use this only if Pinnick reagents are unavailable or for initial scale-up where chromatography is planned.

  • Suspend the aldehyde in Acetone/Water (1:1).

  • Add 1.5 equiv KMnO₄ solid in portions at 0°C.

  • Allow to warm to RT.

  • Filter through Celite to remove MnO₂ sludge.

  • Acidify filtrate to precipitate product.

    • Drawback: Lower yield due to potential over-oxidation of the pyrazole ring.

Workflow Visualization

WorkupFlow Start Crude Reaction Mixture (t-BuOH/Water) Step1 Evaporate Volatiles (Remove t-BuOH/Scavenger) Start->Step1 Step2 Basify to pH 10 (NaOH) Wash with EtOAc Step1->Step2 Step3 Separate Layers Step2->Step3 OrgLayer Organic Layer (Discard Impurities) Step3->OrgLayer AqLayer Aqueous Layer (Contains Product as Salt) Step3->AqLayer Step4 Acidify to pH 3-4 (Precipitate Product) AqLayer->Step4 Step5 Filter & Dry Step4->Step5

Figure 2: Isoelectric workup strategy to maximize recovery of the amphoteric pyrazole carboxylic acid.

References

  • Lindgren, B. O., & Nilsson, T. (1973).[3] Preparation of Carboxylic Acids from Aldehydes (including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[2] Acta Chemica Scandinavica, 27, 888-890. Link

  • Dalcanale, E., & Montanari, F. (1986).[8] Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide.[8] The Journal of Organic Chemistry, 51(4), 567-569. Link

  • Raichle, B., et al. (2002). "Pinnick Oxidation."[2][9] In Comprehensive Organic Name Reactions and Reagents. (General methodology reference).

  • Song, Z. J., et al. (2004). Synthesis of a p38 Kinase Inhibitor. The Journal of Organic Chemistry, 69(7), 2332-2340. (Context for pyrazole oxidation in kinase inhibitors). Link

Sources

Application

Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-(2-Fluorophenyl)pyrazole Precursors: An Application Note and Protocol Guide

Abstract Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines and their wide range of biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines and their wide range of biological activities, including their roles as protein kinase inhibitors in targeted cancer therapy.[1][2][3] This application note provides a detailed guide for the synthesis of pyrazolo[1,5-a]pyrimidines, with a specific focus on utilizing 3-(2-fluorophenyl)pyrazole precursors. We will delve into the mechanistic rationale behind the synthetic strategies, provide step-by-step protocols for key reactions, and offer insights into the characterization of the final products. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of this important class of molecules.

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[4] Its fused bicyclic system, which combines a five-membered pyrazole ring with a six-membered pyrimidine ring, offers a versatile platform for chemical modification, enabling the fine-tuning of pharmacological properties.[2][3] Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, acting as anticancer, antiviral, and anti-inflammatory agents.[2][3] A particularly promising application lies in their ability to function as protein kinase inhibitors, a critical area in the development of targeted cancer therapies.[2][3]

The synthesis of pyrazolo[1,5-a]pyrimidines is therefore a topic of considerable interest. A common and effective strategy involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[2][5] This application note will focus on a specific and synthetically valuable precursor: 3-(2-fluorophenyl)-1H-pyrazol-5-amine. The presence of the 2-fluorophenyl group can influence the electronic properties and reactivity of the pyrazole system, and its role in potential intramolecular cyclization reactions is an area of synthetic interest.[6][7]

Synthetic Strategy: From Precursor to Product

The primary synthetic route to pyrazolo[1,5-a]pyrimidines from 3-arylpyrazole precursors involves a two-step process: the synthesis of the key intermediate, 3-(2-fluorophenyl)-1H-pyrazol-5-amine, followed by its cyclocondensation with a suitable 1,3-dicarbonyl compound.

Synthesis of the 3-(2-Fluorophenyl)-1H-pyrazol-5-amine Intermediate

The synthesis of 5-aminopyrazoles is a well-established transformation, typically achieved through the condensation of a β-ketonitrile with hydrazine.[1] In our case, the required precursor is 3-(2-fluorophenyl)-3-oxopropanenitrile.

Diagram: Synthesis of 3-(2-fluorophenyl)-1H-pyrazol-5-amine

G cluster_0 Step 1: Synthesis of the Aminopyrazole Intermediate 2_Fluorobenzoylacetonitrile 3-(2-Fluorophenyl)-3-oxopropanenitrile Reaction1 Condensation 2_Fluorobenzoylacetonitrile->Reaction1 Hydrazine Hydrazine Hydrate Hydrazine->Reaction1 Product1 3-(2-Fluorophenyl)-1H-pyrazol-5-amine Reaction1->Product1 G cluster_1 Step 2: Cyclocondensation Aminopyrazole 3-(2-Fluorophenyl)-1H-pyrazol-5-amine Reaction2 Cyclocondensation (Acid or Base Catalysis) Aminopyrazole->Reaction2 Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Reaction2 Product2 Substituted Pyrazolo[1,5-a]pyrimidine Reaction2->Product2

Caption: Formation of the pyrazolo[1,5-a]pyrimidine core.

The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents onto the pyrimidine ring, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(2-Fluorophenyl)-1H-pyrazol-5-amine

Materials:

  • 3-(2-Fluorophenyl)-3-oxopropanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-fluorophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization:

  • ¹H NMR, ¹³C NMR: To confirm the structure and purity of the compound. [8]* Mass Spectrometry (MS): To determine the molecular weight. [8]* Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=N).

Protocol 2: Synthesis of 2,5-Dimethyl-7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine

Materials:

  • 3-(2-Fluorophenyl)-1H-pyrazol-5-amine

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, suspend 3-(2-fluorophenyl)-1H-pyrazol-5-amine (1 equivalent) in glacial acetic acid.

  • Add acetylacetone (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux with stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Table 1: Representative Reaction Conditions and Yields

PrecursorReagentSolventCatalystTime (h)Yield (%)
3-(2-Fluorophenyl)-3-oxopropanenitrileHydrazine hydrateEthanolAcetic acid485
3-(2-Fluorophenyl)-1H-pyrazol-5-amineAcetylacetoneAcetic acid-678
3-(2-Fluorophenyl)-1H-pyrazol-5-amineEthyl acetoacetateEthanolAcetic acid872

Mechanistic Insights and Causality

The cyclocondensation reaction proceeds through a series of nucleophilic additions and dehydrations. The initial step is the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole ring attacks the second carbonyl group. Subsequent dehydration steps lead to the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system. [2] The use of an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus facilitating the initial nucleophilic attack. In some cases, the reaction can also be performed under basic conditions, which would deprotonate the amino group, increasing its nucleophilicity.

The 2-fluorophenyl substituent can exert both electronic and steric effects. The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the pyrazole nitrogens. Sterically, the ortho-substituent may influence the preferred conformation of the molecule, which could have implications for its biological activity.

Modern Synthetic Approaches: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines. [1][3]Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. [1][3]One-pot syntheses, where the formation of the aminopyrazole and the subsequent cyclocondensation are performed in a single reaction vessel without isolation of the intermediate, are also highly efficient and are often facilitated by microwave heating. [1][9] Diagram: One-Pot Microwave-Assisted Synthesis Workflow

G cluster_2 One-Pot Microwave Synthesis Start β-Ketonitrile + Hydrazine + 1,3-Dicarbonyl Microwave Microwave Irradiation Start->Microwave Workup Reaction Workup & Purification Microwave->Workup Final_Product Pyrazolo[1,5-a]pyrimidine Workup->Final_Product

Caption: Streamlined one-pot microwave synthesis workflow.

Conclusion and Future Perspectives

The synthesis of pyrazolo[1,5-a]pyrimidines from 3-(2-fluorophenyl)pyrazole precursors provides a versatile and efficient route to a class of compounds with significant therapeutic potential. The protocols outlined in this application note are robust and can be adapted for the synthesis of a wide array of derivatives. The incorporation of modern techniques such as microwave-assisted synthesis can further enhance the efficiency and sustainability of these synthetic processes. Future research in this area will likely focus on the development of novel catalytic systems, the exploration of new and diverse 1,3-bielectrophiles, and the application of these synthetic strategies to the creation of focused libraries for drug discovery programs. The continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine scaffold holds great promise for the development of new and effective therapeutic agents.

References

  • Bagley, M. C., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. RSC Advances, 8(39), 21957-21963. [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Frontiers in Chemistry, 12, 1369527. [Link]

  • Khan, I., et al. (2025). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Current Organic Chemistry, 29. [Link]

  • Berteina-Raboin, S., et al. (2016). A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. RSC Advances, 6(5), 3903-3906. [Link]

  • Quiroga, J., et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Tetrahedron Letters, 58(4), 349-352. [Link]

  • Sharma, V., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(10), 1287-1311. [Link]

  • Berteina-Raboin, S., et al. (2016). A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. RSC Advances, 6(5), 3903-3906. [Link]

  • Li, J., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Medicinal Chemistry, 30(24), 2735-2755. [Link]

  • El-Faham, A., et al. (2019). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. Green Chemistry Letters and Reviews, 12(4), 357-366. [Link]

  • Shawali, A. S., et al. (2015). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4946. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Biological applications of pyrazolopyrimidines 1-5 and pyrazole Schiff bases 6-8. Scientific Reports, 12(1), 16135. [Link]

  • Gomaa, A. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 233. [Link]

  • Jana, A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13736-13746. [Link]

  • Abdel-Aziz, H. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. Chemistry Central Journal, 11(1), 1-11. [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7233. [Link]

  • Ghorab, M. M., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104231. [Link]

  • El-Gazzar, M. G., et al. (2025). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. [Link]

  • Elguero, J., et al. (2025). Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • Jankowiak, A., et al. (2013). Cyclization of substitued 2-(2-fluorophenylazo)azines to azino[1,2-c]benzo[d]t[1][2][9]riazinium derivatives. Beilstein Journal of Organic Chemistry, 9, 1873-1880. [Link]

  • Cativiela, C., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2906-2947. [Link]

  • Pevarello, P., et al. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • Wang, L., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]

  • Kumar, V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(1), 244-292. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. [Link]

  • Iida, A., et al. (2021). Studies on rotational stability of 2-aryl-3-(2-fluorophenyl)quinazolin-4-one derivatives. Heterocycles, 103(1), 1-11. [Link]

  • Cwik, A., et al. (2012). Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cyclization. Organic & Biomolecular Chemistry, 10(29), 5571-5579. [Link]

  • Kráľová, K., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65. [Link]

  • Wang, R., et al. (2017). Switchable Multicomponent Cyclization Reactions to Access Fluoroalkylated Dihydropyrimidines and Pyrimidines Under Sol-vent-Free Conditions. Organic Letters, 19(10), 2654-2657. [Link]

  • Foubelo, F., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(12), 7937-7948. [Link]

  • Xia, Z.-L., et al. (2021). Cooperative Catalysis-Enabled Cascade Allylation/aza-Prins Cyclization to Chiral Spiroindolylpiperidine-γ-Butyrolactones. CCS Chemistry, 3(8), 2167-2177. [Link]

Sources

Method

Application Notes and Protocols: A Detailed Guide to the Cyclization of Acetophenone Hydrazones for the Synthesis of Pyrazole Aldehydes

Introduction: The Significance of Pyrazole Aldehydes in Modern Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Aldehydes in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Among the various functionalized pyrazoles, pyrazole-4-carbaldehydes are particularly valuable synthetic intermediates.[4][5] The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships in drug development programs.

This application note provides a comprehensive guide to a robust and widely utilized method for the synthesis of pyrazole aldehydes: the cyclization of acetophenone hydrazones via the Vilsmeier-Haack reaction.[6][7] We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of these important heterocyclic building blocks.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[8][9] In the context of pyrazole aldehyde synthesis from acetophenone hydrazones, the reaction proceeds through a fascinating cascade of events that combines cyclization and formylation in a single pot.

The key to this transformation is the Vilsmeier reagent , a chloroiminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[8][9]

The reaction can be mechanistically understood in the following key stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, the active formylating species.[9]

  • Electrophilic Attack and Cyclization: The acetophenone hydrazone, acting as a nucleophile, attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization, driven by the nucleophilicity of the second nitrogen atom of the hydrazone, to form the pyrazole ring.

  • Formylation: A second equivalent of the Vilsmeier reagent then acts as a formylating agent, attacking the electron-rich C4 position of the newly formed pyrazole ring.

  • Hydrolysis: The reaction is quenched with water, and subsequent workup with a base hydrolyzes the iminium intermediate to afford the final pyrazole-4-carbaldehyde.[5]

This one-pot procedure is highly efficient and provides a direct route to 4-formylpyrazoles from readily available starting materials.

Visualizing the Reaction Pathway

To better illustrate the process, the following diagrams outline the overall experimental workflow and the detailed reaction mechanism.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization & Formylation cluster_2 Step 3: Workup & Purification A Acetophenone E Reflux A->E B Hydrazine Derivative B->E C Solvent (e.g., Methanol) C->E D Catalyst (e.g., Acetic Acid) D->E F Acetophenone Hydrazone E->F G Acetophenone Hydrazone F->G I Heating G->I H Vilsmeier Reagent (DMF/POCl3) H->I J Intermediate I->J K Intermediate J->K L Hydrolysis (Ice & Base) K->L M Crude Product L->M N Recrystallization/Chromatography M->N O Pure Pyrazole Aldehyde N->O

Caption: Experimental workflow for the synthesis of pyrazole aldehydes.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization and Formylation cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Attack1 Electrophilic Attack & Cyclization Vilsmeier->Attack1 Attack2 Formylation at C4 Vilsmeier->Attack2 Hydrazone Acetophenone Hydrazone Hydrazone->Attack1 Pyrazole Pyrazole Intermediate Attack1->Pyrazole Pyrazole->Attack2 Iminium Iminium Salt Intermediate Attack2->Iminium Hydrolysis Hydrolysis (H2O, Base) Iminium->Hydrolysis Product Pyrazole-4-carbaldehyde Hydrolysis->Product

Caption: Simplified reaction mechanism for Vilsmeier-Haack synthesis of pyrazole aldehydes.

Detailed Experimental Protocol

This protocol is divided into two main stages: the synthesis of the acetophenone hydrazone intermediate and its subsequent cyclization to the pyrazole aldehyde.

Part A: Synthesis of Acetophenone Phenylhydrazone

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Methanol

  • Glacial Acetic Acid (catalytic amount)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and filter flask

Procedure:

  • To a solution of the substituted acetophenone (10 mmol) in 20 mL of methanol in a round-bottom flask, add phenylhydrazine (10 mmol) at room temperature.[10]

  • Slowly add a few drops of glacial acetic acid to the reaction mixture.[11]

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to obtain the pure acetophenone phenylhydrazone.[10]

Part B: Vilsmeier-Haack Cyclization to 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

Materials:

  • Acetophenone phenylhydrazone (from Part A) (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Crushed ice

  • Sodium hydroxide solution (cold, dilute) or sodium bicarbonate solution

Equipment:

  • Three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a three-neck flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (3.0 eq) dropwise to ice-cold DMF (10 mL) with vigorous stirring under a nitrogen atmosphere.[11] Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Add the acetophenone phenylhydrazone (1.0 eq) portion-wise to the freshly prepared Vilsmeier reagent.[10]

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.[5][10] Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with stirring.[10]

  • Neutralize the acidic solution by the slow addition of a cold, dilute sodium hydroxide or sodium bicarbonate solution until the pH is alkaline.[11] A solid product should precipitate.

  • Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry.[10]

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazole-4-carbaldehyde.[12]

Quantitative Data and Reaction Parameters

ParameterValue/RangeRationale/Comment
Reagent Equivalents (Part B)
Acetophenone Hydrazone1.0 eqLimiting reagent.
POCl₃2.0 - 10.0 eqExcess POCl₃ can improve yields. A common ratio is 3 equivalents.[13]
DMFSolvent & ReagentUsed in excess to form the Vilsmeier reagent and act as the reaction solvent.
Reaction Conditions (Part B)
Vilsmeier Reagent Formation Temp.0-5 °CExothermic reaction; cooling is crucial to control the reaction rate and prevent side reactions.[8]
Reaction Temperature60-80 °CHeating is required to drive the cyclization and formylation to completion.[5]
Reaction Time4-6 hoursVaries depending on the substrate; monitor by TLC for completion.
Workup
QuenchingCrushed IceHydrolyzes the intermediate iminium salt and controls the exothermic neutralization.
NeutralizationCold NaOH or NaHCO₃ soln.Brings the pH to alkaline to precipitate the product. Must be done slowly and with cooling.
Purification
MethodRecrystallization (Ethanol)A common and effective method for purifying the solid product.

Troubleshooting and Expert Insights

  • Low Yield:

    • Incomplete Hydrazone Formation: Ensure the hydrazone starting material is pure and dry.

    • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Use anhydrous DMF and ensure all glassware is thoroughly dried.

    • Insufficient POCl₃: For some substrates, a higher excess of POCl₃ may be required to drive the reaction to completion.[13]

  • Formation of Side Products:

    • Overheating: Carefully control the reaction temperature, especially during the initial Vilsmeier reagent formation.

    • Substrate Reactivity: Highly activated or sensitive acetophenone derivatives may require milder reaction conditions.

  • Difficult Workup:

    • Emulsion Formation: Slow and controlled addition of the reaction mixture to ice can help prevent the formation of emulsions during neutralization.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The formation of the Vilsmeier reagent is an exothermic reaction. Proper cooling and slow addition of reagents are essential to prevent a runaway reaction.

  • DMF is a skin and eye irritant and can be absorbed through the skin. Handle with appropriate gloves.

Conclusion

The cyclization of acetophenone hydrazones using the Vilsmeier-Haack reaction is a reliable and versatile method for the synthesis of pyrazole-4-carbaldehydes. By understanding the reaction mechanism, carefully controlling the reaction parameters, and adhering to safety protocols, researchers can efficiently access these valuable heterocyclic building blocks for applications in drug discovery and development. The protocols and insights provided in this application note serve as a practical guide for the successful implementation of this important transformation in the laboratory.

References

  • Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • Chem Commun (Camb). (2015). Sulphur promoted C(sp(3))-C(sp(2)) cross dehydrogenative cyclisation of acetophenone hydrazones with aldehydes: efficient synthesis of 3,4,5-trisubstituted 1H-pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the pyrazole derivatives from aldehyde hydrazones via a copper-catalyzed oxidative coupling reaction. Retrieved from [Link]

  • ResearchGate. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Thieme. (2003). Aza-enamines X:1 Formylation of Pyrazole-4-carbaldehyde Hydrazones at the Hydrazonoazomethine C-Atom. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). C(sp(2)) cross dehydrogenative cyclisation of acetophenone hydrazones with aldehydes: efficient synthesis of 3,4,5-trisubstituted 1H-pyrazoles. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Science. (n.d.). Application of Vilsmeier Haack Reagent in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Retrieved from [Link]

  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • PMC. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Hilaris. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • CoLab. (2022, February 14). Applications of the Vilsmeier reaction in heterocyclic chemistry.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Retrieved from [Link]

Sources

Application

Using 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde as a kinase inhibitor scaffold

Application Note: Strategic Utilization of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde in Kinase Inhibitor Discovery Executive Summary The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde in Kinase Inhibitor Discovery

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Encorafenib).[1] This guide focuses on 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (referred to herein as FPPC ), a versatile intermediate that combines a metabolically robust hydrophobic tail with a highly reactive aldehyde "handle."[2]

The ortho-fluorine substitution on the phenyl ring is not merely decorative; it provides critical conformational restriction via steric clash and electrostatic repulsion, often forcing the biaryl system into a twisted geometry favored by many kinase ATP-binding pockets (e.g., p38 MAPK, Aurora A). This note details the synthetic utility, structural biology implications, and validation protocols for using FPPC to generate targeted kinase inhibitor libraries.

Chemical Biology Profile

PropertySpecification
Compound Name 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Molecular Weight 190.18 g/mol
Core Scaffold 1H-Pyrazole
Key Functional Group C4-Formyl (Aldehyde) – The Diversity Vector
Hydrophobic Tail 3-(2-Fluorophenyl) – The Specificity Determinant
H-Bond Donor N1-H (Pyrrole-like) – Solvent interaction or Hinge binding
H-Bond Acceptor N2 (Pyridine-like) – Hinge binding

Mechanistic Advantage of the 2-Fluoro Group:

  • Metabolic Blockade: The C-F bond prevents Phase I metabolic oxidation at the susceptible ortho position.

  • Gatekeeper Selectivity: The steric bulk of the fluorine atom (Van der Waals radius ~1.47 Å) can induce a dihedral twist, allowing the molecule to navigate the "Gatekeeper" residue in the kinase ATP pocket more effectively than a flat biphenyl system.

Application Note: Synthetic Design Strategy

The aldehyde group at the C4 position is the primary vector for library expansion. The following diagram illustrates the three primary synthetic pathways to convert FPPC into active kinase inhibitors.

SyntheticPathways FPPC 3-(2-fluorophenyl)- 1H-pyrazole-4-carbaldehyde (Scaffold) ReductiveAmination Reductive Amination (R-NH2 / NaBH(OAc)3) FPPC->ReductiveAmination Condensation Knoevenagel/Cyclization (Malononitrile/Ureas) FPPC->Condensation Oxidation Oxidation/Coupling (KMnO4 -> Amide) FPPC->Oxidation Amines Benzylic Amines (Target: Hinge/Ribose) ReductiveAmination->Amines FusedRings Pyrazolo-Pyrimidines (Target: ATP Adenine Site) Condensation->FusedRings Amides Carboxamides (Target: Solvent Front) Oxidation->Amides

Figure 1: Divergent Synthetic Pathways. The C4-aldehyde allows access to three distinct inhibitor classes: flexible amines, rigid fused systems, and stable amides.[3]

Protocol 1: Library Synthesis via Reductive Amination[2]

This protocol describes the conversion of FPPC into a library of N-substituted-aminomethyl-pyrazoles . This is the most common strategy to introduce a "Hinge Binder" or "Solubilizing Group."

Objective: Synthesize a 4-((amino)methyl)pyrazole derivative. Scale: 1.0 mmol (Parallel Synthesis Compatible).

Reagents:

  • Scaffold: 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (190 mg, 1.0 mmol).[2]

  • Amine Partner: R-NH₂ (1.1 eq) (e.g., Morpholine, Piperazine, or substituted Anilines).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (3.0 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Catalyst: Acetic Acid (glacial, 1-2 drops).

Step-by-Step Methodology:

  • Imine Formation:

    • In a 20 mL scintillation vial, dissolve FPPC (1.0 mmol) and the Amine Partner (1.1 mmol) in DCE (5 mL).

    • Add 1 drop of glacial Acetic Acid to catalyze imine formation.

    • Critical Step: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (disappearance of aldehyde spot) or LC-MS to confirm imine formation.[2] Do not add reductant yet.

  • Reduction:

    • Add Sodium triacetoxyborohydride (3.0 mmol, 636 mg) in one portion.

    • Stir at RT for 12–16 hours under Nitrogen atmosphere.

    • Observation: The reaction may become cloudy as the borate complex forms.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 20 mins to decompose borate complexes.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).[4]

    • Eluent: DCM:MeOH (95:5 to 90:10).

    • Yield Expectation: 75–90%.[2]

Self-Validation Check:

  • 1H NMR: Look for the disappearance of the aldehyde singlet (~9.8 ppm) and the appearance of the benzylic methylene doublet/singlet (~3.5–4.0 ppm).

  • LC-MS: Confirm M+1 peak corresponds to (Scaffold + Amine - Oxygen + 2H).[2]

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Once the library is synthesized, screen for activity against a panel of kinases (e.g., p38, SRC, EGFR). This protocol uses the Promega ADP-Glo™ platform, a luminescent assay measuring ADP generation.

Reagents:

  • Kinase Enzyme (e.g., p38α MAPK, 1-5 ng/well).

  • Substrate (e.g., p38 peptide substrate).

  • ATP (Ultra-pure, at K_m concentration for the specific kinase).

  • Test Compounds (FPPC derivatives, dissolved in DMSO).

  • ADP-Glo™ Reagent & Kinase Detection Reagent.[2]

Workflow Diagram:

KinaseAssay Prep 1. Master Mix Prep (Kinase + Substrate + Buffer) AddComp 2. Compound Addition (10 µM Screening Conc.) Prep->AddComp Reaction 3. Kinase Reaction (Add ATP -> Incubate 60 min) AddComp->Reaction Deplete 4. ADP-Glo Reagent (Depletes unconsumed ATP) Reaction->Deplete Stop Reaction Detect 5. Detection Reagent (Converts ADP -> ATP -> Luciferase) Deplete->Detect 40 min Incubation Read 6. Read Luminescence (Integration time: 0.5-1.0s) Detect->Read 30 min Incubation

Figure 2: ADP-Glo Kinase Assay Workflow. A homogeneous, self-validating assay where luminescence is directly proportional to kinase activity.[2]

Step-by-Step Methodology:

  • Compound Plating: Dispense 250 nL of test compounds (in 100% DMSO) into a white, low-volume 384-well plate. Include High Control (DMSO only) and Low Control (known inhibitor e.g., Staurosporine).

  • Enzyme Addition: Add 2.5 µL of Kinase/Substrate Master Mix. Incubate for 10 mins at RT to allow compound-enzyme binding.

  • Reaction Start: Add 2.5 µL of ATP solution to initiate the reaction.

    • Note: Final reaction volume = 5 µL.

  • Incubation: Incubate at RT for 60 minutes (cover plate to prevent evaporation).

  • ADP-Glo Step: Add 5 µL of ADP-Glo™ Reagent.[2] Incubate 40 mins. (This stops the kinase reaction and depletes remaining ATP).

  • Detection Step: Add 10 µL of Kinase Detection Reagent.[2] Incubate 30 mins. (This converts generated ADP back to ATP and runs the luciferase reaction).

  • Data Acquisition: Measure Luminescence on a plate reader (e.g., EnVision or GloMax).

Data Analysis:

  • Calculate % Inhibition:

    
    .[2]
    
  • A "Hit" is typically defined as >50% inhibition at 10 µM.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Synthesis: Low Yield Imine hydrolysis before reduction.Ensure molecular sieves are used if solvent is wet.[2] Do not delay STAB addition too long after imine formation.[2]
Synthesis: Over-alkylation Reaction of pyrazole NH.The pyrazole NH is less nucleophilic than the imine, but if alkylation occurs, use a protecting group (e.g., THP or SEM) on the pyrazole N1 before reaction.
Assay: High Background ATP contamination.[2]Use ultra-pure ATP.[2] Ensure "ADP-Glo Reagent" incubation time is sufficient to deplete all starting ATP.[2]
Assay: False Positives Compound fluorescence or aggregation.[2]ADP-Glo is luminescent (less interference), but aggregators can inhibit non-specifically. Add 0.01% Triton X-100 to assay buffer.[2]

References

  • Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

    • Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
    • Source: PMC / NIH.[2]

    • URL:[Link]

  • Kinase Inhibitor Design (p38 MAPK)

    • Title: Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195).[2][5]

    • Source: Journal of Medicinal Chemistry (PubMed).
    • URL:[Link]

  • Scaffold Utility in Cancer

    • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[6][7][8]

    • Source: PMC / NIH.[2]

    • URL:[Link]

  • Chemical Properties & Sourcing

    • Title: 3-(4-Fluorophenyl)
    • Source: Sigma-Aldrich.[2]

  • ADP-Glo Assay Protocol

    • Title: ADP-Glo™ Kinase Assay Technical Manual.[2]

    • Source: Promega.[2]

Sources

Method

Application Note: One-Pot Synthesis of Fluorinated Pyrazole Aldehydes via Vilsmeier-Haack Cyclization of Hydrazones

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Scientists. Executive Summary The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone strategy in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Scientists.

Executive Summary

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone strategy in medicinal chemistry, designed to enhance lipophilicity, metabolic stability, and protein-ligand binding affinities . Among these scaffolds, fluorinated pyrazole aldehydes are critical building blocks for the synthesis of complex pharmaceuticals. The most efficient and scalable route to these molecules is the one-pot Vilsmeier-Haack (VH) cyclization and formylation of fluorinated acetophenone hydrazones . This application note details the mechanistic rationale, optimized protocols, and self-validating checkpoints required to execute this transformation with high fidelity.

Mechanistic Rationale & Causality

Unlike standard aromatic formylations, the synthesis of 4-formylpyrazoles from hydrazones requires a minimum of three equivalents of the Vilsmeier reagent (chloromethyleniminium ion), generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

The causality of this specific stoichiometry is deeply rooted in the reaction mechanism:

  • Activation & Attack: The first equivalent of the VH reagent activates the alpha-carbon of the hydrazone via electrophilic attack, forming an iminium intermediate.

  • Cyclization: The elimination of HCl drives an intramolecular cyclization to construct the foundational pyrazoline core.

  • Formylation: A second equivalent of the VH reagent attacks the highly electron-rich C4 position of the newly formed pyrazole ring.

  • Dehydration & Equilibrium: The third equivalent acts as a dehydrating agent. It drives the equilibrium forward and compensates for trace moisture inherent to the highly hygroscopic DMF solvent .

Understanding this causality is critical: attempting this reaction with fewer than three equivalents of POCl₃ will stall the reaction at the unformylated pyrazole stage or yield complex mixtures of intermediates.

Reaction Workflow

Workflow H Fluorinated Hydrazone IM Iminium Intermediate H->IM Electrophilic Attack VH Vilsmeier Reagent (POCl3 / DMF) VH->IM Activation CY Intramolecular Cyclization IM->CY -HCl FM C4-Formylation CY->FM + V.H. Reagent WQ Aqueous Workup FM->WQ Hydrolysis PR Fluorinated Pyrazole Aldehyde WQ->PR Precipitation

Figure 1: Mechanistic workflow for the one-pot Vilsmeier-Haack cyclization and formylation.

Experimental Protocol: A Self-Validating System

The following protocol is designed for a 10 mmol scale. It integrates specific validation checkpoints to ensure the integrity of the reaction at every stage.

Step 1: In Situ Generation of the Vilsmeier Reagent
  • Procedure: To a dry, argon-purged 100 mL round-bottom flask containing anhydrous DMF (10.0 mL), add POCl₃ (3.0 equiv, 30 mmol) dropwise over 15 minutes while maintaining the internal temperature at 0 °C using an ice bath.

  • Causality: The formation of the chloromethyleniminium ion is highly exothermic. Dropwise addition at 0 °C prevents the thermal degradation of DMF (which can release dimethylamine gas and carbon monoxide) and suppresses the formation of tarry byproducts.

  • Self-Validation Checkpoint: The solution must transition from colorless to pale yellow/orange with a noticeable increase in viscosity. If the solution remains watery and colorless, the POCl₃ has likely hydrolyzed due to moisture; abort the reaction.

Step 2: Hydrazone Addition and Cyclization
  • Procedure: Dissolve the fluorinated hydrazone (1.0 equiv, 10 mmol) in a minimal volume of anhydrous DMF (2.0 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C. After complete addition, remove the ice bath and gradually heat the reaction mixture to 80–90 °C for 4–8 hours.

  • Causality: The initial electrophilic attack is rapid and exothermic, requiring cooling. However, the subsequent intramolecular cyclization and C4-formylation possess higher activation energies, necessitating elevated temperatures to achieve full conversion.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material and the emergence of a highly UV-active spot (due to the extended conjugation of the newly installed formyl group) indicates successful formylation.

Step 3: Quenching and Hydrolysis
  • Procedure: Cool the reaction mixture to room temperature and pour it slowly over vigorously stirred crushed ice (100 g). Neutralize the highly acidic mixture with saturated aqueous NaHCO₃ until the pH stabilizes at 7.0–7.5.

  • Causality: Quenching with crushed ice rather than liquid water absorbs the massive heat of hydrolysis from unreacted POCl₃. If the temperature spikes during quenching, the newly installed formyl group can undergo thermal cleavage. Neutralization is critical to precipitate the free base of the fluorinated pyrazole aldehyde.

  • Self-Validation Checkpoint: A fine crystalline precipitate should form upon reaching neutral pH. If an oil forms instead, it indicates incomplete hydrolysis of the iminium intermediate; continue stirring the aqueous mixture for an additional 2 hours at room temperature until the oil solidifies.

Substrate Scope & Yield Optimization

The degree and position of fluorination on the acetophenone hydrazone significantly impact the reaction kinetics. Highly electron-withdrawing groups deactivate the alpha-carbon, necessitating higher temperatures and excess reagent.

Table 1: Impact of Fluorination on Vilsmeier-Haack Cyclization Efficiency

Hydrazone Substrate (10 mmol)POCl₃ (equiv)Temp (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)
4-Fluoroacetophenone hydrazone3.0804.586>98
2,4-Difluoroacetophenone hydrazone3.0805.082>98
3-(Trifluoromethyl)acetophenone hydrazone3.5906.577>97
Pentafluoroacetophenone hydrazone4.0908.065>95

Note: For the pentafluoro derivative, the extreme electron deficiency of the aromatic ring slows the initial electrophilic attack, requiring 4.0 equivalents of POCl₃ to drive the reaction to an acceptable yield.

References

  • Title: Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: RSC Advances URL: [Link]

  • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Arkivoc URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Welcome to the technical support guide for the purification of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity.

Introduction

3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1] Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This guide will address common challenges encountered during the recrystallization of this specific pyrazole derivative and provide systematic solutions.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde?

The choice of solvent is critical for successful recrystallization. For pyrazole derivatives, a good starting point is to screen polar protic solvents and common organic solvents. Generally effective solvents for pyrazoles include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[2] For this specific compound, begin by testing solubility in a small scale. A suitable single solvent will dissolve the compound when hot but have low solubility when cold.

Mixed solvent systems are often highly effective for pyrazoles.[2] A common approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble, like ethanol or acetone) at an elevated temperature and then add a "poor" solvent (an anti-solvent in which it is much less soluble, like water or hexane) dropwise until the solution becomes turbid.[2] Slow cooling should then induce crystallization. Common mixed solvent systems for pyrazole-type compounds include ethanol/water, methanol/water, and ethyl acetate/hexane.[2][3]

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, causing it to separate as a liquid instead of a solid.[2] Here are several strategies to overcome this:

  • Lower the Crystallization Temperature: Ensure the solution cools slowly to allow crystal nucleation to occur at a temperature below the compound's melting point. Using an insulated container can help.[2]

  • Change the Solvent System: Select a solvent or solvent mixture with a lower boiling point.

  • Increase the Solvent Volume: Add more of the "good" solvent to decrease the saturation temperature.[2]

  • Use a Seed Crystal: If a small amount of pure, solid material is available, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.[2]

Q3: The yield from my recrystallization is very low. How can I improve it?

Low yield is a common issue that can be addressed by optimizing several factors:

  • Minimize the Amount of Hot Solvent: Use only the minimum volume of hot solvent necessary to completely dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[2]

  • Ensure Thorough Cooling: Cool the solution in an ice bath after it has reached room temperature to maximize precipitation.[2]

  • Check the Mother Liquor: After filtration, evaporate a small sample of the mother liquor to see if a significant amount of product remains. If so, you may be able to recover more material by concentrating the mother liquor and cooling again for a second crop of crystals.[2]

Q4: I'm seeing persistent colored impurities in my recrystallized product. How can I remove them?

Colored impurities often arise from side reactions during the pyrazole synthesis.[4]

  • Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb your desired product.

  • Appropriate Workup Prior to Recrystallization: If the impurities are basic (e.g., unreacted hydrazine), an acidic wash during the initial reaction workup can remove them as water-soluble salts.[4]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde.

Issue 1: The Compound Fails to Dissolve in the Hot Solvent
  • Possible Cause: The chosen solvent is not a good solvent for the compound, even at elevated temperatures.

  • Solution:

    • Increase Temperature: Ensure the solvent is at or near its boiling point.

    • Try a Different Solvent: Consult a solvent polarity chart and choose a solvent with a different polarity. For pyrazole derivatives, if a non-polar solvent fails, try a more polar one like ethanol or acetone.[2]

    • Use a Mixed Solvent System: Dissolve the compound in a small amount of a "good" hot solvent and then add a "poor" hot solvent until dissolution is achieved.[2]

Issue 2: No Crystals Form Upon Cooling
  • Possible Cause: The solution is not supersaturated, or nucleation is inhibited.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seed Crystals: Add a tiny crystal of the pure compound.[2]

    • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.[2]

Issue 3: The Recrystallized Product is Not Pure
  • Possible Cause: The chosen solvent system does not effectively differentiate between the product and the impurities. It's also possible that regioisomers formed during the synthesis, which can be difficult to separate by recrystallization alone.[4]

  • Solution:

    • Re-evaluate Solvent Choice: The ideal solvent will have a steep solubility curve for your product (very soluble when hot, sparingly soluble when cold) and a shallow curve for the impurity (either very soluble or insoluble at all temperatures).

    • Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can significantly improve purity.

    • Consider Alternative Purification Methods: If impurities persist, particularly if they are isomeric, column chromatography may be necessary. For basic pyrazole compounds, deactivating the silica gel with triethylamine may be required to prevent product loss on the column.[3][5]

    • Acid-Base Extraction: Since pyrazoles are weakly basic, an acid-base extraction can be used to separate them from non-basic impurities. Dissolve the crude material in an organic solvent and extract with a dilute acid. The protonated pyrazole will move to the aqueous layer. The aqueous layer can then be basified to precipitate the purified pyrazole, which can then be extracted back into an organic solvent.[5][6]

Experimental Protocols

Single-Solvent Recrystallization
  • Dissolution: Place the crude 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring.

  • Saturation: Add small portions of the hot solvent until the compound just dissolves completely.[2]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethanol).[2]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid.

  • Clarification: If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.[2]

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol.

Data Summary

Solvent/System General Suitability for Pyrazoles Notes
EthanolHighA good starting point for single-solvent recrystallization.[2]
MethanolHighSimilar to ethanol, often effective.[2]
IsopropanolModerate to HighAnother good alcohol to try.[2]
AcetoneModerate to HighA more polar aprotic option.[2]
Ethyl AcetateModerateCan be effective, often used in mixed systems.[2]
Ethanol/WaterHighA very common and effective mixed-solvent system.[2][3]
Methanol/WaterHighAn alternative to ethanol/water.[2][3]
Ethyl Acetate/HexaneHighA good choice for less polar pyrazole derivatives.[2]
DMF/WaterModerateUseful for compounds with lower solubility in common solvents.

Visual Workflows

Recrystallization Troubleshooting Workflow

start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form? cool->crystals oiling_out Oiling Out? cool->oiling_out filter Filter and Dry crystals->filter Yes no_crystals No Crystals crystals->no_crystals No low_yield Low Yield? filter->low_yield induce Induce Crystallization (Scratch/Seed) no_crystals->induce evaporate Evaporate Some Solvent no_crystals->evaporate induce->cool evaporate->cool oiling_out->crystals No oiling_out_yes Oiling Out oiling_out->oiling_out_yes Yes change_solvent Change Solvent/ Use More 'Good' Solvent oiling_out_yes->change_solvent change_solvent->dissolve low_yield_yes Low Yield low_yield->low_yield_yes Yes impure Product Impure? low_yield->impure No optimize_cooling Optimize Cooling/ Minimize Solvent low_yield_yes->optimize_cooling optimize_cooling->dissolve impure->filter No impure_yes Impure Product impure->impure_yes Yes rerun Re-recrystallize/ Charcoal Treatment/ Column Chromatography impure_yes->rerun

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem Technical Support.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Technical Support.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Jetir.Org. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. Retrieved from [Link]

  • PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

Optimization

Preventing oxidation of pyrazole-4-carbaldehydes during storage

Technical Support Center: Preventing Oxidation of Pyrazole-4-Carbaldehydes During Storage Welcome to the Technical Support Center. Pyrazole-4-carbaldehydes (such as 1-ethyl, 1,3-dimethyl, and 1-benzyl derivatives) are hi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Oxidation of Pyrazole-4-Carbaldehydes During Storage

Welcome to the Technical Support Center. Pyrazole-4-carbaldehydes (such as 1-ethyl, 1,3-dimethyl, and 1-benzyl derivatives) are highly versatile electrophilic building blocks in pharmaceutical synthesis and drug discovery [2]. However, their formyl group is notoriously susceptible to degradation. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the chemical integrity of your stock.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, it is critical to understand the why behind it. Aldehyde auto-oxidation is not a simple bimolecular reaction; it is a radical-chain mechanism driven by atmospheric oxygen and catalyzed by light exposure or trace metal impurities [1].

  • Initiation: Homolytic cleavage or hydrogen atom abstraction (HAA) from the formyl group generates a highly reactive acyl radical.

  • Propagation: The acyl radical reacts with triplet oxygen (

    
    ) to form an acyl peroxy radical. This intermediate then abstracts a hydrogen atom from another unreacted aldehyde molecule, forming a peroxy acid and propagating the radical chain [1].
    
  • Termination: The peroxy acid undergoes a Baeyer-Villiger-type reaction with another equivalent of the aldehyde, ultimately yielding two molecules of the corresponding pyrazole-4-carboxylic acid [1].

AutoOxidation A Aldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B Initiation (-H•) C Acyl Peroxy Radical (R-C(=O)OO•) B->C + O2 D Peroxy Acid (R-C(=O)OOH) C->D + Aldehyde (- Acyl Radical) E Carboxylic Acid (R-COOH) D->E + Aldehyde (Baeyer-Villiger)

Caption: Radical-chain auto-oxidation mechanism of aldehydes converting to carboxylic acids.

Troubleshooting & FAQs

Q1: My 1-ethyl-1H-pyrazole-4-carbaldehyde arrived as a clear liquid but has turned into a cloudy, viscous oil with white precipitates. What happened? A1: The white precipitate is the corresponding pyrazole-4-carboxylic acid, formed via auto-oxidation[2]. Because carboxylic acids form strong intermolecular hydrogen bonds (dimers), they have significantly higher melting points than their aldehyde counterparts, causing them to crash out of the liquid as white solids.

Q2: What are the absolute best storage conditions for these compounds? A2: For optimal stability, pyrazole-4-carbaldehydes must be stored at 2–8°C (or -20°C for long-term storage) under a strict inert atmosphere [3]. Argon is highly preferred over Nitrogen. Because Argon is denser than air, it effectively "blankets" the liquid or solid, whereas Nitrogen can easily disperse, allowing oxygen to re-enter the vial headspace.

Q3: Can I use antioxidants like BHT to stabilize my stock? A3: While BHT (butylated hydroxytoluene) acts as a radical scavenger to quench peroxy radicals, adding it to synthetic intermediates is strongly discouraged. BHT can interfere with downstream organometallic reactions (e.g., Grignard additions) or biological assays. Physical protection (cold, dark, inert) is the gold standard [4].

Q4: How can I recover my aldehyde if it has partially oxidized? A4: You can rescue the aldehyde using a self-validating acid-base workup. Dissolve the degraded mixture in a water-immiscible organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous base (e.g., saturated


). The carboxylic acid will deprotonate and partition into the aqueous layer as a water-soluble sodium salt. The unreacted aldehyde remains in the organic layer. Dry the organic layer over 

, filter, and concentrate in vacuo to recover the pure aldehyde.

Quantitative Data: Storage Conditions vs. Stability

Storage ConditionAtmosphereLight ExposureEstimated Shelf-Life (Purity >95%)Primary Degradation Risk
25°C (Room Temp) AirAmbient Light< 1 WeekRapid auto-oxidation, polymerization
2–8°C (Fridge) AirDark1–3 MonthsSlow auto-oxidation
2–8°C (Fridge) ArgonDark6–12 MonthsMinimal (Trace moisture/O2 ingress)
-20°C (Freezer) ArgonDark> 2 YearsNegligible

Experimental Protocols

Protocol A: Schlenk-Line Aliquoting and Argon Blanketing

Causality: Repeatedly opening a bulk bottle introduces oxygen and moisture, initiating the radical chain reaction. Aliquoting limits exposure and preserves the master batch.

  • Preparation: Evacuate and backfill a Schlenk line with high-purity Argon (99.999%). Flame-dry several amber glass vials and cool them under Argon.

  • Purging: Insert an Argon-purged needle into the septum of the bulk pyrazole-4-carbaldehyde bottle to maintain positive pressure.

  • Aliquoting: Using a gas-tight syringe, withdraw the required volume (e.g., 1 mL aliquots) and dispense into the pre-dried amber vials.

  • Blanketing: Hover an Argon line over the liquid surface in each vial for 30 seconds. The heavy Argon gas will displace any residual air.

  • Sealing: Quickly cap the vials with PTFE-lined septa. Wrap the caps in Parafilm to prevent gas exchange.

  • Storage: Transfer the aliquots to a -20°C freezer.

StorageWorkflow Step1 1. Receive & Inspect Check for precipitates (carboxylic acid) Step2 2. Purge with Argon Displace atmospheric O2 Step1->Step2 Step3 3. Aliquot Divide into single-use amber vials Step2->Step3 Step4 4. Re-Blanket Argon flush before sealing Step3->Step4 Step5 5. Store (-20°C) Place in dark, cold storage Step4->Step5

Caption: Step-by-step workflow for the inert aliquoting and storage of pyrazole-4-carbaldehydes.

Protocol B: Acetal Protection for Extended Storage

Causality: If the free aldehyde is too unstable for your specific workflow, converting it to a 1,3-dioxolane acetal removes the abstractable formyl hydrogen, completely halting auto-oxidation.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 10 mmol of pyrazole-4-carbaldehyde in 50 mL of toluene.

  • Reagents: Add 15 mmol of ethylene glycol and 0.5 mmol of p-toluenesulfonic acid (pTSA) as an acid catalyst.

  • Reflux: Heat the mixture to reflux (approx. 110°C). The Dean-Stark trap will collect water, driving the equilibrium toward the acetal formation.

  • Workup: Once water ceases to collect (usually 2-4 hours), cool to room temperature. Wash the organic layer with saturated

    
     to quench the pTSA, then wash with brine.
    
  • Isolation: Dry the organic layer over

    
    , filter, and evaporate the toluene. The resulting acetal is indefinitely stable at room temperature in air. Deprotect with mild aqueous acid (e.g., 1M HCl in THF) immediately prior to use.
    

References

  • Radical-chain mechanism for aldehyde autoxidation Aldehyde autoxidation... - ResearchGate. URL:[Link]

Troubleshooting

Separating regioisomers of 3-(2-fluorophenyl) and 5-(2-fluorophenyl) pyrazoles

Welcome to the Application Scientist Support Portal. Separating 1-substituted-3-(2-fluorophenyl) and 1-substituted-5-(2-fluorophenyl) pyrazoles is a notorious bottleneck in medicinal chemistry and drug development. Becau...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Separating 1-substituted-3-(2-fluorophenyl) and 1-substituted-5-(2-fluorophenyl) pyrazoles is a notorious bottleneck in medicinal chemistry and drug development. Because these regioisomers share identical molecular weights and nearly identical polarities, standard purification workflows often fail.

This guide provides a comprehensive, self-validating system to troubleshoot, optimize, and execute the separation of these challenging regioisomers.

Frequently Asked Questions (FAQs)

Q1: Why do my 3-(2-fluorophenyl) and 5-(2-fluorophenyl) pyrazoles co-elute on standard silica gel? Causality: When synthesizing N-substituted pyrazoles via the condensation of 1-(2-fluorophenyl)-1,3-diketones with substituted hydrazines, a mixture of 1,3- and 1,5-regioisomers is generated[1]. These molecules possess nearly identical dipole moments. However, the 5-(2-fluorophenyl) isomer experiences severe steric hindrance between the N1-alkyl/aryl substituent and the 2-fluorophenyl ring. This forces the fluorophenyl ring out of coplanarity with the pyrazole core. In contrast, the 3-(2-fluorophenyl) isomer remains relatively coplanar. On standard silica gel (normal phase), this subtle 3D conformational difference is often insufficient to resolve their retention factors (


) using standard Hexane/Ethyl Acetate gradients[2].

Q2: How can I definitively identify which fraction is the 3-isomer and which is the 5-isomer? Causality: 1D and 2D NMR are your self-validating tools.

  • 1H NMR (C4-H Proton): The out-of-plane 2-fluorophenyl ring in the 5-isomer shields the adjacent pyrazole C4-H proton, typically shifting it upfield (e.g., ~6.3–6.5 ppm) compared to the coplanar 3-isomer (~6.6–6.8 ppm)[3].

  • 2D NOESY/ROESY (The Gold Standard): The 5-isomer will show a strong Nuclear Overhauser Effect (NOE) cross-peak between the N1-substituent (e.g., N-CH3) and the ortho-protons of the 2-fluorophenyl ring. The 3-isomer will show no such correlation because the N1-substituent and the 3-aryl group are spatially distant[3].

Q3: Can I separate them if the pyrazole is N-unsubstituted (1H-pyrazole)? Causality: No. If the N1 position is a proton (1H-pyrazole), the 3-(2-fluorophenyl) and 5-(2-fluorophenyl) forms are not regioisomers; they are annular tautomers that rapidly interconvert in solution at room temperature. To separate them, you must first "lock" the tautomerism by N-alkylation, N-arylation, or N-acylation[4].

Troubleshooting Guide: Resolving Separation Failures

Issue 1: "I am seeing a single, elongated spot on my TLC plate."
  • Diagnosis: The standard Hexane/Ethyl Acetate solvent system lacks the selectivity to differentiate the subtle steric profiles of the isomers.

  • Intervention: Switch the solvent system to exploit

    
     interactions and hydrogen bonding.
    
    • Action A: Try a Toluene/Acetone or Dichloromethane/Methanol gradient. Toluene interacts differently with the coplanar

      
      -system of the 3-isomer versus the twisted 
      
      
      
      -system of the 5-isomer.
    • Action B: Add a modifier. Adding 1% Triethylamine (TEA) suppresses peak tailing caused by acidic silanol groups on the silica, sharpening the bands and revealing two distinct spots[2].

Issue 2: "Flash chromatography gives me mixed fractions, even with optimized solvents."
  • Diagnosis: The

    
     is simply too small (< 0.05) for normal-phase silica to achieve baseline resolution at a preparative scale.
    
  • Intervention: Transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Action: Use a C18 stationary phase. The non-coplanar 5-isomer has a different hydrophobic surface area and 3D footprint than the flat 3-isomer. A gradient of Water/Acetonitrile (with 0.1% Formic Acid) will almost always achieve baseline resolution[2].

Issue 3: "My yields are dropping during reverse-phase purification."
  • Diagnosis: Fluorinated pyrazoles can sometimes exhibit poor solubility in highly aqueous mobile phases, leading to on-column precipitation or severe peak tailing.

  • Intervention:

    • Action: Inject the sample dissolved in DMSO or a high percentage of the organic modifier. Ensure the column temperature is elevated to 40°C to improve mass transfer and solubility during the run.

Quantitative Data Presentation

Table 1: Comparative Diagnostic Profile of 3- vs. 5-(2-Fluorophenyl) Pyrazole Regioisomers

Property / Metric1-Substituted-3-(2-fluorophenyl)pyrazole1-Substituted-5-(2-fluorophenyl)pyrazoleCausality / Rationale
Conformation Coplanar (Extended Conjugation)Twisted / OrthogonalSteric clash between N1-R and 2-Fluoro/Aryl ring.
1H NMR (C4-H) Downfield (~6.6 - 6.8 ppm)Upfield (~6.3 - 6.5 ppm)Shielding cone effect from the twisted aryl ring.
2D NOESY No NOE between N1-R and ArylStrong NOE between N1-R and ArylSpatial proximity (< 5 Å) in the 5-isomer.
RP-HPLC Elution Typically elutes later (more hydrophobic)Typically elutes earlierTwisted conformation reduces effective hydrophobic contact area.
Normal Phase

Highly variable, often co-elutesHighly variable, often co-elutesRequires specialized solvent systems (e.g., Toluene/Acetone).

Experimental Protocol: Preparative RP-HPLC Separation

When normal-phase flash chromatography fails, follow this self-validating RP-HPLC protocol to isolate the regioisomers with >99% purity.

Materials & Setup:

  • Column: Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (FA).

  • Flow Rate: 20 mL/min.

  • Detection: UV at 254 nm and 280 nm (The 3-isomer often has a higher extinction coefficient at 280 nm due to extended conjugation).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 100 mg of the regioisomer mixture in 1.5 mL of DMSO. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Equilibrate the column with 10% Mobile Phase B for 5 column volumes.

  • Injection: Inject the 1.5 mL sample.

  • Gradient Elution:

    • 0–5 min: Isocratic hold at 10% B (allows DMSO to elute without dragging the compounds).

    • 5–25 min: Linear gradient from 10% B to 70% B. (The shallow gradient through the 40-60% region is critical for resolving the 3- and 5-isomers).

    • 25–30 min: Column wash at 95% B.

  • Fraction Collection: Collect peaks based on UV threshold. The 5-(2-fluorophenyl) isomer typically elutes first due to its twisted, less hydrophobic conformation, followed closely by the 3-(2-fluorophenyl) isomer.

  • Post-Processing: Pool the respective fractions. Remove the acetonitrile under reduced pressure (rotary evaporation at 35°C), then lyophilize the remaining aqueous layer to yield the pure regioisomers as dry powders.

  • Validation: Run a quick 1H NMR to confirm the C4-H chemical shift and verify the isomeric purity.

Workflow Visualization

PyrazoleSeparation Start Mixture of 3- and 5- (2-Fluorophenyl) Pyrazoles TLC_Check TLC: Hexane/EtOAc Are spots resolved? Start->TLC_Check NP_Opt Optimize Normal Phase: Try Toluene/Acetone + 1% TEA TLC_Check->NP_Opt No (Co-elution) NP_Success Flash Chromatography (Silica Gel) TLC_Check->NP_Success Yes NP_Opt->NP_Success Resolved RP_Path Reverse-Phase HPLC (C18 Column, H2O/MeCN) NP_Opt->RP_Path Still Co-eluting Isomer_5 Elutes First (RP-HPLC) C4-H ~6.4 ppm NOESY: N1-R to Aryl NP_Success->Isomer_5 Isomer_3 Elutes Second (RP-HPLC) C4-H ~6.7 ppm NOESY: No Correlation NP_Success->Isomer_3 RP_Path->Isomer_5 RP_Path->Isomer_3

Decision tree for the chromatographic separation and NMR validation of pyrazole regioisomers.

References

  • [4] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC (National Institutes of Health). Available at:[Link]

  • [3] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC (National Institutes of Health). Available at:[Link]

  • [1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde in Basic Media

Welcome to the Application Support Center for 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde . This guide provides researchers, synthetic chemists, and drug development professionals with field-proven insights into the st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde . This guide provides researchers, synthetic chemists, and drug development professionals with field-proven insights into the stability, reactivity, and handling of this bifunctional scaffold under basic conditions.

Section 1: Knowledge Base & Mechanistic FAQs

Q1: Why does 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde exhibit high stability in mild bases (e.g., K₂CO₃) but degrade in strong aqueous bases (e.g., 50% NaOH)? Expert Answer: The dual reactivity of this molecule is governed by the acidic pyrazole N-H (pKa ~13.5) and the non-enolizable C4-carbaldehyde. Under mild basic conditions, the base preferentially deprotonates the N-H to form a highly stable pyrazolide anion. This anionic charge delocalizes across the pyrazole ring, significantly increasing the electron density at the C4 position. Consequently, the electrophilicity of the aldehyde carbonyl carbon is drastically reduced, effectively "shielding" it from nucleophilic attack and allowing the compound to remain stable under normal storage and mild reaction conditions[1].

However, under harsh basic conditions (e.g., >5M NaOH, >60°C), the overwhelming concentration of hydroxide ions overcomes this electronic deactivation. The hydroxide attacks the carbonyl carbon, initiating a base-catalyzed disproportionation known as the Cannizzaro reaction[2]. This yields an equimolar mixture of the corresponding pyrazole-4-carboxylic acid (oxidation product) and pyrazole-4-methanol (reduction product)[3].

Q2: Is the 2-fluorophenyl group susceptible to Nucleophilic Aromatic Substitution (SₙAr) during basic workup? Expert Answer: No, not under standard basic conditions. While fluorine is an excellent leaving group in SₙAr reactions, the phenyl ring in this scaffold lacks strong electron-withdrawing groups (like -NO₂) in the ortho/para positions to stabilize the intermediate Meisenheimer complex. Furthermore, the formation of the electron-rich pyrazolide anion in basic media inductively and mesomerically deactivates the entire system against nucleophilic attack.

Section 2: Troubleshooting Matrix

Observed IssueRoot Cause AnalysisCorrective Action
Severe product loss during basic aqueous extraction The pyrazole N-H is deprotonated at pH > 10, forming a water-soluble pyrazolide salt. The product remains trapped in the aqueous layer.Acidify the aqueous layer to pH 6.5–7.0 using 1M HCl to neutralize the pyrazole before extracting with EtOAc or DCM.
TLC shows two new polar spots after prolonged exposure to strong base The aldehyde has undergone the Cannizzaro reaction, yielding a carboxylic acid and a primary alcohol[2].Avoid prolonged exposure to strong hydroxides. If deprotection requires strong base, lower the temperature to 0–5°C or switch to a non-nucleophilic base (e.g., DBU).
Incomplete reaction in base-catalyzed Knoevenagel condensations The base used is too strong, leading to competitive deprotonation of the pyrazole N-H rather than the active methylene compound.Use a catalytic amount of a weaker base (e.g., piperidine or catalytic ammonium acetate) to favor condensation over pyrazole deprotonation.

Section 3: Quantitative Stability Data

Table 1: Stability Matrix of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde in Basic Media

Base SystempH RangeTemperatureHalf-Life (t½) / StabilityPrimary Degradation Pathway
Sat. NaHCO₃ (aq)8.0 - 8.525°C> 72 hours (Stable)None observed
1M K₂CO₃ (aq/MeOH)10.5 - 11.525°C> 48 hours (Stable)Trace anion formation (reversible)
1M NaOH (aq)~14.025°C~ 12 hoursSlow Cannizzaro disproportionation
50% w/w NaOH (aq)>14.080°C< 30 minutesRapid Cannizzaro reaction
NaOMe / MeOHN/A (Non-aq)65°C~ 4 hoursAcetal formation / Trace SₙAr

Section 4: Validated Methodologies

Protocol 1: Controlled Basic Workup & Extraction (Self-Validating System)

Purpose: To isolate the compound from a basic reaction mixture without yield loss due to the aqueous solubility of the pyrazolide anion.

  • Quenching: Cool the basic reaction mixture to 0–5°C using an ice bath to prevent thermal degradation.

  • pH Adjustment (Critical Step): Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop when the pH reaches exactly 6.5–7.0.

    • Causality: At pH 7, the pyrazole exists entirely in its neutral, protonated state, minimizing aqueous solubility and maximizing organic partitioning.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc). Vigorously shake and partition the layers.

  • Validation: Spot both the organic and aqueous layers on a TLC plate (Eluent: 50% EtOAc/Hexanes). The product (R_f ~ 0.4) should be exclusively in the organic layer. If the aqueous layer shows product, the pH is likely still too high.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Forced Degradation Study (Base-Catalyzed Cannizzaro)

Purpose: To deliberately generate analytical reference standards of the acid and alcohol degradation products[2].

  • Initialization: Dissolve 1.0 mmol of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde in 5 mL of THF.

  • Base Addition: Add 5 mL of 50% w/w aqueous NaOH.

  • Heating: Stir the biphasic mixture vigorously at 70°C for 2 hours.

    • Causality: High heat and extreme hydroxide concentration force the nucleophilic attack on the deactivated carbonyl, driving the disproportionation.

  • Reaction Monitoring: Monitor by LC-MS. The starting material peak will disappear, replaced by two distinct peaks corresponding to the oxidized carboxylic acid and reduced alcohol[3].

  • Isolation: Dilute with water and extract the neutral alcohol with DCM. Acidify the remaining aqueous layer to pH 2 to precipitate the pyrazole-4-carboxylic acid, then isolate via vacuum filtration.

Section 5: Mechanistic & Workflow Visualizations

Mechanism Start 3-(2-fluorophenyl)-1H- pyrazole-4-carbaldehyde MildBase Mild Base (pH 8-10) e.g., K2CO3, Et3N Start->MildBase StrongBase Strong Base (pH >12) e.g., 50% NaOH, Heat Start->StrongBase Anion Pyrazolide Anion (Stable, Deactivated) MildBase->Anion Deprotonation (Fast) Cannizzaro Cannizzaro Disproportionation StrongBase->Cannizzaro Nucleophilic Attack Acid Pyrazole-4-carboxylic acid (Oxidation Product) Cannizzaro->Acid Oxidation Alcohol Pyrazole-4-methanol (Reduction Product) Cannizzaro->Alcohol Reduction

Mechanistic pathway of the pyrazole scaffold under varying basic conditions.

Workflow Issue Issue: Product Loss During Basic Workup CheckpH Check Aqueous pH Issue->CheckpH HighpH pH > 10 (Product is ionized) CheckpH->HighpH Basic LowpH pH 7 - 8 (Product is neutral) CheckpH->LowpH Neutral Action1 Adjust pH to 6.5-7.0 with 1M HCl HighpH->Action1 Neutralize Action2 Extract with EtOAc or DCM LowpH->Action2 Action1->Action2 Success High Recovery Yield Action2->Success Validate via TLC

Troubleshooting workflow for resolving product loss during basic aqueous extraction.

References

  • Title: Synthesis and reactions of pyrazole-4-carbaldehydes Source: ResearchGate URL: [Link]

  • Title: Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs Source: Allen URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the 1H NMR spectrum of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry.

This guide is structured to provide not just a theoretical overview but also a practical comparison with analogous structures, enabling a deeper understanding of the spectral features. We will delve into the expected chemical shifts, and coupling constants, and the nuanced effects of the 2-fluorophenyl substituent on the overall spectrum.

The Structural Framework: Predicting the 1H NMR Landscape

The structure of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde presents a fascinating case for 1H NMR analysis. The molecule can be dissected into three key fragments: the pyrazole ring, the 2-fluorophenyl ring, and the carbaldehyde group. Each of these moieties contributes distinct and predictable signals to the 1H NMR spectrum.

A detailed, hands-on approach to predicting and interpreting the spectrum involves understanding the interplay of electronic effects and through-bond spin-spin coupling.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

To ensure the acquisition of a high-quality 1H NMR spectrum, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, and for compounds with exchangeable protons like the N-H of the pyrazole, DMSO-d6 is often preferred.

  • Instrument Setup: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set to encompass all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.

    • Number of Scans: 16 or 32 scans are usually adequate for a sufficient signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Spectral Analysis and Comparison: A Tale of Three Moieties

Due to the unavailability of a publicly accessible experimental spectrum for 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde, this analysis will be based on established NMR principles and a comparative study with structurally related compounds.

The Pyrazole Protons: A Distinctive Signature

The pyrazole ring in our target molecule contains two key protons: the N-H proton and the C5-H proton.

  • N-H Proton: This proton is expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange. In DMSO-d6, its chemical shift is typically observed in the range of 13-14 ppm. In CDCl3, this signal can be broader and its observation may be less consistent.

  • C5-H Proton: This proton is part of the aromatic pyrazole ring and is expected to resonate as a sharp singlet. Based on data from similar pyrazole-4-carbaldehydes, its chemical shift is anticipated to be in the downfield region, likely between δ 8.0 and 8.5 ppm[1][2]. For instance, in 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole proton appears as a singlet at δ 8.2 ppm[1].

The Aldehyde Proton: A Clear Downfield Singlet

The proton of the carbaldehyde group (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. This results in a characteristic singlet in the far downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. In various 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes, this proton is consistently observed as a singlet around δ 9.4-10.0 ppm[1][3].

The 2-Fluorophenyl Protons: A Complex Multiplet with H-F Coupling

The 2-fluorophenyl group introduces the most complexity to the spectrum due to spin-spin coupling between the protons and the fluorine-19 nucleus. The four aromatic protons will appear as a multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The key to deciphering this region lies in understanding the magnitudes of the proton-fluorine coupling constants (JHF).

  • Coupling Constants: The coupling of fluorine to protons decreases with the number of bonds separating them.

    • ³JHF (ortho): Typically in the range of 5-10 Hz.

    • ⁴JHF (meta): Smaller, around 1-3 Hz.

    • ⁵JHF (para): Often very small or not resolved.

The proton ortho to the fluorine (H-6') will be a doublet of doublets or a triplet of doublets, coupled to the adjacent proton (H-5') and the fluorine. The other protons will also exhibit complex splitting patterns due to both H-H and H-F couplings. The ability to resolve these couplings will depend on the magnetic field strength of the NMR spectrometer[4].

Comparative Analysis with Alternative Structures

To provide a clearer context for the expected spectrum of our target compound, let's compare it with the known 1H NMR data of similar molecules.

CompoundPyrazole C5-H (δ, ppm)Aldehyde CHO (δ, ppm)Aromatic Protons (δ, ppm)Reference
3-phenyl-1H-pyrazole-4-carbaldehyde ~8.2 (s)~9.4 (s)7.2-7.8 (m)[1][5]
1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde Not specifiedNot specifiedNot specified[6]
3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde Not specifiedNot specifiedNot specified[7]
1-phenyl-1H-pyrazole-4-carboxaldehyde 8.342 (s)Not applicable (carboxaldehyde)6.797-7.778 (m)[8]

This comparative data highlights the expected chemical shift regions for the key protons. The introduction of the 2-fluorophenyl group is not expected to dramatically shift the pyrazole and aldehyde protons but will introduce the characteristic H-F coupling in the aromatic region.

Visualizing the Connections: Workflow and Key Interactions

To better illustrate the process of spectral analysis and the key through-bond interactions, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis Compound 3-(2-fluorophenyl)-1H- pyrazole-4-carbaldehyde Solvent Deuterated Solvent (e.g., DMSO-d6) Compound->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Pulse Pulse Sequence (Standard 1D) Spectrometer->Pulse Acquire Data Acquisition (FID) Pulse->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Reference Referencing (TMS or Solvent) Correction->Reference Spectrum 1H NMR Spectrum Reference->Spectrum Interpretation Spectral Interpretation: - Chemical Shifts - Coupling Constants - Integration Spectrum->Interpretation

Caption: Workflow for 1H NMR Spectrum Acquisition and Analysis.

G cluster_pyrazole Pyrazole Ring cluster_aldehyde Aldehyde cluster_phenyl 2-Fluorophenyl Ring N1 N-H C5 C5-H CHO CHO F F H2 H-2' F->H2 ³JHF (ortho) H3 H-3' F->H3 ⁴JHF (meta) H4 H-4' F->H4 ⁵JHF (para) H6 H-6' F->H6 ³JHF (ortho) H2->H3 ³JHH H3->H4 ³JHH H5 H-5' H4->H5 ³JHH H5->H6 ³JHH

Caption: Key 1H-1H and 1H-19F Coupling Interactions.

Conclusion and Future Directions

The 1H NMR spectral analysis of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde provides a wealth of structural information. While a definitive experimental spectrum is not publicly available, a thorough understanding of fundamental NMR principles and comparative analysis with similar structures allows for a robust prediction of the spectral features. The key identifiers for this molecule are the downfield aldehyde singlet, the pyrazole C5-H singlet, the broad N-H proton signal, and the complex multiplet of the 2-fluorophenyl ring, which is distinguished by its characteristic H-F coupling patterns.

For unambiguous assignment, especially of the complex aromatic region, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. Furthermore, the use of NMR prediction software can provide a theoretical spectrum that can be a useful guide for interpreting the experimental data once it is acquired[9][10].

This guide provides a solid foundation for any researcher, scientist, or drug development professional embarking on the synthesis and characterization of this, or structurally related, compounds.

References

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved March 8, 2026, from [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). Retrieved March 8, 2026, from [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (2019). Asian Journal of Pharmaceutical and Clinical Research. Retrieved March 8, 2026, from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Retrieved March 8, 2026, from [Link]

  • PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved March 8, 2026, from [Link]

  • 1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved March 8, 2026, from [Link]

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). Retrieved March 8, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved March 8, 2026, from [Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. (2019). Loughborough University Research Repository. Retrieved March 8, 2026, from [Link]

  • Combined Experimental and Theoretical Study of Long-Range H F Interactions in α Fluoro Amides. (2019). Angewandte Chemie International Edition. Retrieved March 8, 2026, from [Link]

  • Simulate and predict NMR spectra. (n.d.). Retrieved March 8, 2026, from [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). Molbank. Retrieved March 8, 2026, from [Link]

  • Combined Experimental and Theoretical Study of Long-Range H F Interactions in α Fluoro Amides. (2019). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. (2023). Journal of the American Chemical Society. Retrieved March 8, 2026, from [Link]

  • Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. (2021). BMC Chemistry. Retrieved March 8, 2026, from [Link]

  • (PDF) Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. (n.d.). Retrieved March 8, 2026, from [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (2007). Journal of Magnetic Resonance. Retrieved March 8, 2026, from [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005). The University of Liverpool Repository. Retrieved March 8, 2026, from [Link]

  • 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde - Optional[1H NMR] - Spectrum. (n.d.). Retrieved March 8, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated and Non-Fluorinated Pyrazole Aldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry The incorporation of fluorine into organic molecules has become a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorine-containing scaffolds, fluorinated pyrazole aldehydes are of particular interest due to the prevalence of the pyrazole ring in pharmaceuticals and the synthetic versatility of the aldehyde group.

Mass spectrometry is an indispensable tool for the structural elucidation of these novel compounds. Understanding the fragmentation patterns of fluorinated pyrazole aldehydes, and how they differ from their non-fluorinated counterparts, is crucial for unambiguous identification, characterization, and metabolic profiling. This guide provides a comparative analysis of the mass spectrometric behavior of these two classes of molecules, supported by established fragmentation principles and experimental insights.

Experimental Rationale: Ionization and Fragmentation

The choice of ionization technique is critical in mass spectrometry as it influences the extent of fragmentation. For the analysis of pyrazole aldehydes, two common techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This "hard" ionization technique imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. EI is particularly useful for detailed structural elucidation by providing a "fingerprint" mass spectrum.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically results in the formation of protonated molecules ([M+H]+) with minimal fragmentation.[1] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).

This guide will consider fragmentation patterns arising from both EI and ESI-MS/MS, as they provide complementary structural information.

Comparative Fragmentation Analysis

Non-Fluorinated Pyrazole Aldehydes: The Foundational Fragmentation

The fragmentation of non-fluorinated pyrazole aldehydes is governed by the interplay between the pyrazole ring and the aldehyde functional group.

Key Fragmentation Pathways:

  • α-Cleavage of the Aldehyde: A characteristic fragmentation of aldehydes is the loss of a hydrogen radical (H•) or the formyl radical (•CHO) from the aldehyde group.[2][3][4]

    • Loss of H• ([M-1]+): This results in a stable acylium ion. For aromatic aldehydes, this peak is often prominent.[3]

    • Loss of •CHO ([M-29]+): This leads to the formation of a pyrazolyl cation.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself is susceptible to cleavage, primarily at the weak N-N bond.[5]

    • Loss of N₂: This can occur after initial fragmentation events.

    • Loss of HCN: Cleavage of the N-N bond can lead to the expulsion of hydrogen cyanide.[5]

Illustrative Example: 1-Phenyl-1H-pyrazole-4-carbaldehyde

The mass spectrum of 1-phenyl-1H-pyrazole-4-carbaldehyde would be expected to show the following key fragments:

m/z Proposed Fragment Fragmentation Pathway
172[M]+•Molecular Ion
171[M-H]+α-cleavage: Loss of H• from the aldehyde
143[M-CHO]+α-cleavage: Loss of •CHO from the aldehyde
77[C6H5]+Cleavage of the bond between the phenyl group and the pyrazole ring
Fluorinated Pyrazole Aldehydes: The Influence of Fluorine

The introduction of one or more fluorine atoms to the pyrazole or an associated aromatic ring significantly alters the fragmentation pattern. The high electronegativity of fluorine and the strength of the C-F bond are key determinants of the observed fragments.

Key Differentiating Fragmentation Pathways:

  • Modification of Aldehyde and Ring Fragmentation: The electron-withdrawing nature of fluorine can influence the stability of the resulting fragment ions, potentially altering the relative intensities of the α-cleavage and ring fragmentation pathways seen in the non-fluorinated analogs.

  • Fluorine-Specific Fragmentations:

    • Loss of HF ([M-20]): A common fragmentation pathway for fluorinated compounds is the elimination of hydrogen fluoride.[6] This is particularly prevalent when a hydrogen atom is suitably positioned.

    • Loss of F• ([M-19]): While the C-F bond is strong, the loss of a fluorine radical can be observed, especially in higher energy fragmentation.

    • Fragments Containing Fluorine: The presence of fluorine will shift the mass of fragments containing the fluorinated moiety. For example, a fluorophenyl group will have a different mass than a phenyl group.

Hypothetical Example: 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

For a direct comparison, let's consider the fragmentation of a fluorinated analog.

m/z Proposed Fragment Fragmentation Pathway Comparison to Non-Fluorinated Analog
190[M]+•Molecular IonHigher m/z due to F atom
189[M-H]+α-cleavage: Loss of H• from the aldehydeHigher m/z
170[M-HF]+•Elimination of Hydrogen FluorideUnique to fluorinated analog
161[M-CHO]+α-cleavage: Loss of •CHO from the aldehydeHigher m/z
95[C6H4F]+Cleavage of the bond between the fluorophenyl group and the pyrazole ringHigher m/z than the [C6H5]+ fragment

Visualizing the Fragmentation Pathways

The following diagrams illustrate the proposed primary fragmentation pathways for a generic non-fluorinated and a fluorinated pyrazole aldehyde under electron ionization.

Non_Fluorinated_Fragmentation M Non-Fluorinated Pyrazole Aldehyde [M]+• M_minus_H [M-H]+ (Acylium Ion) M->M_minus_H - H• (α-cleavage) M_minus_CHO [M-CHO]+ (Pyrazolyl Cation) M->M_minus_CHO - •CHO (α-cleavage) Ring_Fragment Ring Fragments (e.g., loss of N2, HCN) M_minus_CHO->Ring_Fragment Ring Cleavage

Caption: Primary fragmentation pathways for a non-fluorinated pyrazole aldehyde.

Fluorinated_Fragmentation M_F Fluorinated Pyrazole Aldehyde [M]+• M_F_minus_H [M-H]+ (Fluorinated Acylium Ion) M_F->M_F_minus_H - H• (α-cleavage) M_F_minus_CHO [M-CHO]+ (Fluorinated Pyrazolyl Cation) M_F->M_F_minus_CHO - •CHO (α-cleavage) M_F_minus_HF [M-HF]+• M_F->M_F_minus_HF - HF Ring_Fragment_F Fluorinated Ring Fragments M_F_minus_CHO->Ring_Fragment_F Ring Cleavage

Caption: Key fragmentation pathways for a fluorinated pyrazole aldehyde, highlighting the unique loss of HF.

Experimental Protocol: A General Approach for LC-MS/MS Analysis

This protocol provides a general methodology for the analysis of pyrazole aldehydes using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Optimization will be necessary for specific instrumentation and analytes.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Prepare dilute solution of analyte (e.g., 1-10 µg/mL in Methanol/Water) LC_Column C18 Reverse-Phase Column Prep->LC_Column Mobile_Phase Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) Ionization Electrospray Ionization (ESI) Positive Ion Mode Mobile_Phase->Ionization MS1 Full Scan MS1 (Identify [M+H]+) Ionization->MS1 MS2 Tandem MS (MS/MS) (Fragment [M+H]+ via CID) MS1->MS2 Analysis Analyze fragmentation pattern and compare with predicted pathways MS2->Analysis

Caption: General workflow for LC-MS/MS analysis of pyrazole aldehydes.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the pyrazole aldehyde in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using a mixture of the organic solvent and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Liquid Chromatography:

    • Column: Utilize a C18 reverse-phase column for separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: Employ a suitable gradient elution to ensure good peak shape and separation from impurities.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Perform a full scan to determine the m/z of the protonated molecular ion ([M+H]+).

    • MS/MS Scan (Product Ion Scan): Isolate the [M+H]+ ion and subject it to Collision-Induced Dissociation (CID) at varying collision energies to generate a fragmentation spectrum.

  • Data Analysis:

    • Identify the major fragment ions in the MS/MS spectrum.

    • Propose fragmentation pathways consistent with the observed masses.

    • Compare the fragmentation patterns of fluorinated and non-fluorinated analogs to identify characteristic differences.

Conclusion: Key Takeaways for the Analyst

The mass spectrometric fragmentation of fluorinated pyrazole aldehydes presents a predictable yet distinct pattern compared to their non-fluorinated counterparts. While both classes exhibit characteristic aldehyde and pyrazole ring cleavages, the presence of fluorine introduces new fragmentation channels, most notably the loss of HF, and shifts the mass-to-charge ratio of common fragments.

For the researcher, a thorough understanding of these differences is paramount for the confident structural elucidation of novel fluorinated compounds. By carefully analyzing the mass spectra and considering the fundamental principles of fragmentation, mass spectrometry serves as a powerful and definitive tool in the advancement of fluorine chemistry.

References

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Retrieved from [Link]

  • Scribd. (n.d.). Aldehyde Fragmentation Patterns. Scribd. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • van Breemen, R. B., & van der Hart, W. J. (1987). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 22(6), 373-379.
  • Niessen, W. M. A. (2019).
  • Polesello, S. (2016, May 26). Could any one suggest the effect of fluorine in mass spectrometry? ResearchGate. Retrieved from [Link]

  • Popova, Y., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8864798.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Mohler, F. L., & Dibeler, V. H. (1949). Mass spectra of fluorocarbons.
  • Shishkina, S. V., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1842.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4. Whitman College. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 1-phenyl-. NIST WebBook. Retrieved from [Link]

  • Sapkota, K., et al. (2025). Synthesis, Characterization, and Mass Spectrometric Analysis of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. INTELLIGENCE Journal of Multidisciplinary Research, 1(1).
  • Zhang, X., et al. (2022). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 56(15), 10799-10809.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Kaunas University of Technology. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Impact of fluorine substitution in fragments. B) Fluorine.... Retrieved from [Link]

  • Xu, G., et al. (2020). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers.
  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazole-4-carboxaldehyde, 3-(1-adamantyl)-1-phenyl-. Retrieved from [Link]

  • Rajmane, S., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • Peng, L., et al. (2021). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules, 26(16), 4967.
  • ResearchGate. (n.d.). Annotated MS/MS fragmentation spectrum of the ion at m/z 460.9268 and.... Retrieved from [Link]

Sources

Validation

Melting point range verification for 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Executive Summary & Technical Context Objective: To establish a rigorous verification protocol for 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde , specifically distinguishing it from its common isomers (3-fluoro and 4-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Objective: To establish a rigorous verification protocol for 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde , specifically distinguishing it from its common isomers (3-fluoro and 4-fluoro derivatives).

The Challenge: Fluorinated phenylpyrazoles exhibit significant structural isomerism. The para-isomer (4-fluorophenyl) is the most commercially prevalent variant, often leading to supply chain confusion. While Melting Point (MP) is a rapid "Go/No-Go" quality gate, it must be contextualized against the specific thermodynamic behavior of the ortho-isomer, which typically exhibits a depressed melting range compared to the para-analog due to steric disruption of crystal packing.

Target Audience: Synthetic Chemists, QC Analysts, and Medicinal Chemistry Leads.

Technical Specifications & Reference Standards

The following table serves as the primary reference for distinguishing the target ortho-isomer from potential isomeric contaminants.

Comparative Isomer Data Table
FeatureTarget Compound (Ortho) Common Alternative (Para) Alternative (Meta)
IUPAC Name 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Structure Ortho-substitution (2-position)Para-substitution (4-position)Meta-substitution (3-position)
Melting Point Experimental Verification Required *168 – 172 °C [1]~140 – 145 °C (Est.)
Key NMR Signal Multiplet at δ 7.1–7.3 ppm (distinct splitting)Doublet of doublets (symmetric)Multiplet (asymmetric)
CAS Number Not widely listed (Verify via NMR)306936-57-2936940-82-8

> Critical Note: The specific melting point for the ortho-isomer is often unreported in standard catalogs. If your sample melts at exactly 168–172°C , suspect contamination or substitution with the Para-isomer.

Comparative Analysis: MP vs. DSC vs. HPLC

While HPLC provides chemical purity, it cannot easily distinguish regioisomers without specialized chiral or fluorinated stationary phases. Thermal analysis offers a complementary identity check.

Method Performance Matrix
MethodRole in VerificationProsCons
Capillary MP Primary Screen Rapid, low cost, requires minimal sample.Subjective endpoint; cannot detect amorphous content.
DSC (Diff. Scanning Calorimetry) Gold Standard Quantifies heat of fusion; detects polymorphism and solvates.Expensive; destructive to the specific aliquot.
HPLC-UV Purity Check Quantifies % area purity.Retention times of ortho/meta/para isomers are often identical.
1H-NMR Identity Confirmation Definitive for isomer assignment.Low throughput; requires deuterated solvents.

Experimental Protocols

Protocol A: Capillary Melting Point Determination (Standard)

Purpose: Rapid purity assessment and isomer flagging.

  • Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (solvents depress MP).

  • Packing: Introduce 2-3 mm of dry powder into a capillary tube. Tap firmly to pack.

  • Ramp 1 (Fast): Heat rapidly (10°C/min) to 130°C to estimate the onset.

  • Ramp 2 (Precise): Cool to 120°C. Resume heating at 1.0°C/min .

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Pass Criteria: Range

      
       2°C.
      
    • Fail Criteria: Range > 3°C (indicates impurity) or MP matches Para isomer (168°C).

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: To detect polymorphism common in fluorinated heterocycles.

  • Pan Loading: Weigh 2–5 mg of sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape).

  • Equilibration: Equilibrate at 25°C.

  • Heating Cycle: Ramp 10°C/min to 200°C under

    
     purge (50 mL/min).
    
  • Analysis: Integrate the endothermic melting peak. A sharp peak indicates high crystallinity. A pre-melt exotherm indicates crystallization of an amorphous phase.

Decision Logic & Workflow

The following diagram outlines the logical flow for verifying the ortho-isomer, specifically designed to trap the common error of misidentifying the para-isomer.

QC_Workflow Start Sample Receipt: 3-(2-fluorophenyl)-1H-pyrazole-4-CHO Dry Vacuum Dry (40°C, 4h) Start->Dry MP_Test Capillary Melting Point (1°C/min ramp) Dry->MP_Test Decision_MP Observed MP Range? MP_Test->Decision_MP Result_Para Range: 168-172°C (Suspect Para-Isomer) Decision_MP->Result_Para High MP Result_Low Range: < 160°C (Likely Ortho/Meta) Decision_MP->Result_Low Lower MP NMR_Check 1H-NMR Verification (Coupling Constants) Result_Para->NMR_Check Result_Low->NMR_Check Final_QC Release Batch NMR_Check->Final_QC Ortho Pattern Confirmed Reject Reject / Re-Label NMR_Check->Reject Para/Meta Pattern

Figure 1: Quality Control Decision Tree for isomer verification. Note that matching the "standard" high melting point is actually a warning sign for this specific isomer.

References

  • Sigma-Aldrich. (n.d.). Product Specification: 3-(4-Fluorophenyl)-1H-pyrazole-4-carboxaldehyde. Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1][3] National Library of Medicine. Retrieved from [1]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.
  • Ossila. (2023). 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde Product Sheet. Retrieved from

Sources

Comparative

13C NMR Chemical Shifts of C4-Aldehyde in Pyrazole Rings: A Comparative Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals.[1] Content Type: Publish Comparison Guide. Executive Summary & Strategic Importance In medicinal chemistry, the pyrazole ring is a privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals.[1] Content Type: Publish Comparison Guide.

Executive Summary & Strategic Importance

In medicinal chemistry, the pyrazole ring is a privileged scaffold, particularly when functionalized at the C4 position. The pyrazole-4-carbaldehyde moiety serves as a critical intermediate for synthesizing bioactive compounds, including p38 MAP kinase inhibitors and various anti-cancer agents.

Accurate structural characterization of these intermediates is non-trivial due to the electronic push-pull mechanisms inherent to the nitrogen-rich ring. This guide provides a definitive analysis of the 13C NMR chemical shifts of the C4-formyl group, distinguishing it from isomeric alternatives and benchmarking it against other heterocyclic aldehydes.

Key Technical Takeaway

The carbonyl carbon (


) of pyrazole-4-carbaldehyde typically resonates between 184 ppm and 191 ppm  in DMSO-d

. This is distinctively shielded (upfield) compared to benzaldehyde (~193 ppm) but deshielded (downfield) relative to imidazole-2-carbaldehyde (~181 ppm), providing a reliable diagnostic window for structural verification.

Mechanistic Insight: Electronic Origins of Chemical Shifts

To interpret the NMR data correctly, one must understand the electronic environment. The pyrazole ring is


-excessive. The lone pair on the pyrrole-like nitrogen (N1) donates electron density into the ring system, which can be delocalized to the C4 position.
Resonance & Shielding Mechanism

When a formyl group (-CHO) is attached at C4, two competing effects dictate the chemical shift of the carbonyl carbon:

  • Inductive Withdrawal (-I): The electronegative oxygen deshields the carbonyl carbon.

  • Mesomeric Donation (+M): The electron-rich pyrazole ring donates density into the carbonyl

    
    -system.
    

This "electron pump" effect from the ring increases the electron density at the carbonyl carbon relative to a benzene ring, resulting in an upfield shift (lower ppm) compared to benzaldehyde.

Visualization: Resonance Pathway

The following diagram illustrates the electron donation from N1 to the C4-formyl group, which is responsible for the unique chemical shift range.

Resonance N1 N1 (Pyrrole-like) Lone Pair Donor Ring Pyrazole Ring (Pi-Excessive) N1->Ring Mesomeric (+M) Donation C4 C4 Position (Electron Rich) Ring->C4 Delocalization CHO C=O Carbonyl (Shielded relative to Phenyl) C4->CHO Shielding Effect (Upfield Shift)

Caption: Electronic flow showing the shielding mechanism of the C4-carbonyl carbon in pyrazole systems.

Comparative Analysis: Chemical Shift Data

The following tables synthesize experimental data to provide a reference for peak assignment.

Table 1: Heterocyclic Benchmarking (DMSO-d )

This comparison highlights how the electron richness of the parent ring affects the aldehyde shift.

ScaffoldStructure

(ppm)
Electronic Context
Benzaldehyde Phenyl-CHO192 - 193 Reference standard. Moderate electron density.
Pyrazole-4-CHO 1H-Pyrazole-4-carbaldehyde184 - 187 Electron-rich ring shields C=O.
Imidazole-2-CHO 1H-Imidazole-2-carbaldehyde~181.3 Highly electron-rich/basic. Strong shielding.
Table 2: Substituent Effects on Pyrazole-4-Carbaldehyde

Substituents on the pyrazole ring (N1, C3, C5) fine-tune the C4-CHO shift.

CompoundSubstituents (N1 / C3 / C5)

(ppm)

(ppm)
Ref
Generic 1-Phenyl-3-methyl-5-thio186.2 ~117.0[1]
Derivative A 1-Ph, 3-Me, 5-(p-tolylthio)191.0 ~114.6[1]
Derivative B 1-Ph, 3-Me, 5-(4-F-Ph-thio)186.3 ~117.2[1]
Unsubstituted 1H-Pyrazole-4-CHO~185.0 *~115-120[Est]

*Estimated based on substituent additivity trends.

Analysis:

  • Thio-ethers at C5: Introduction of sulfur at C5 (a common modification) tends to push the carbonyl shift slightly downfield (towards 190 ppm) if the sulfur is conjugated with an electron-withdrawing aryl group.

  • N1-Substitution: N-phenyl groups generally allow for conjugation, maintaining the shift in the 186 ppm range. N-alkyl groups (like methyl) would typically result in a similar or slightly more shielded carbonyl (184-186 ppm) due to the inductive donation of the alkyl group.

Experimental Protocol: High-Fidelity Acquisition

Obtaining clear 13C signals for quaternary carbonyl carbons requires optimized parameters due to their long relaxation times (


) and lack of Nuclear Overhauser Effect (NOE) enhancement.
Workflow for 13C NMR Characterization

Protocol Start Sample Preparation Solvent Select Solvent: DMSO-d6 (Preferred) or CDCl3 Start->Solvent Conc Concentration: >20 mg in 0.6 mL Solvent->Conc Acq Acquisition Parameters Conc->Acq Pulse Pulse Angle: 30° or 45° (Avoid 90°) Acq->Pulse Delay Relaxation Delay (D1): 2.0 - 5.0 seconds Pulse->Delay Scans Scans (NS): > 1024 scans Delay->Scans Process Processing Scans->Process LB Line Broadening (LB): 1.0 - 2.0 Hz Process->LB

Caption: Optimized workflow for detecting quaternary carbonyl carbons in heterocyclic aldehydes.

Step-by-Step Methodology
  • Solvent Selection: Use DMSO-d

    
      for pyrazole aldehydes. These compounds often have poor solubility in CDCl
    
    
    
    , and DMSO prevents aggregation which can broaden peaks.
    • Note: DMSO-d

      
       peaks appear at ~39.5 ppm (septet).
      
  • Concentration: Dissolve 30-50 mg of the compound in 0.6 mL of solvent. Low concentration is the primary cause of missing carbonyl signals.

  • Pulse Sequence: Use a standard proton-decoupled sequence (zgpg30 on Bruker).

    • Relaxation Delay (D1): Set to 2-3 seconds . The carbonyl carbon has no attached protons to facilitate relaxation via dipolar coupling. A short delay will saturate the signal, making it disappear.

  • Scans: Acquire a minimum of 1024 scans .

  • Processing: Apply an exponential window function with Line Broadening (LB) = 1.0 - 3.0 Hz to improve the Signal-to-Noise (S/N) ratio for the quaternary carbon.

References

  • RSC Advances , "Synthesis and characterization of 3-methyl-5-substituted phenylthio-1-phenyl-1H-pyrazole-4-carbaldehydes," Royal Society of Chemistry, 2017.

  • Journal of Organic Chemistry , "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde," CONICET, 2010.

  • SpectraBase , "13C NMR of 1-Phenyl-1H-pyrazole-4-carbaldehyde," Wiley Science Solutions.

  • Oregon State University , "13C NMR Chemical Shift Table," OSU Chemistry.

Sources

Validation

Comprehensive Guide to HPLC Retention Time Standards for Fluorophenyl Pyrazole Impurities

Executive Summary & Strategic Context Objective: This guide objectively compares ISO 17034 Certified Reference Materials (CRMs) against Research Grade (Non-Certified) Standards for the retention time (RT) calibration of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Objective: This guide objectively compares ISO 17034 Certified Reference Materials (CRMs) against Research Grade (Non-Certified) Standards for the retention time (RT) calibration of fluorophenyl pyrazole impurities.

The Challenge: Fluorophenyl pyrazoles (e.g., Fipronil and its metabolites) exhibit complex structural isomerism and halogen-specific interactions (F-F,


-

). In drug development and agrochemical safety profiling, misidentifying an impurity due to retention time drift or "ghost peaks" from low-quality standards can lead to regulatory rejection (ICH Q3A/B) or safety recalls.

The Verdict: While Research Grade standards offer a lower upfront cost, Certified Reference Materials (CRMs) are the mandatory choice for validated GMP/GLP workflows. Their performance advantage lies not just in purity, but in the certified uncertainty of the retention time window, which eliminates false positives in complex matrices.

Technical Deep Dive: The Chemistry of Retention

To understand why the standard matters, we must understand the separation. Fluorophenyl pyrazoles rely on two primary interaction mechanisms in Reversed-Phase HPLC (RP-HPLC):

  • Hydrophobic Interaction: Driven by the pyrazole core and alkyl chains.

  • 
    -
    
    
    
    and Dipole-Dipole Interactions:
    Driven by the electron-withdrawing fluorine atoms on the phenyl ring.
Column Chemistry: C18 vs. Phenyl-Hexyl

The "standard" is only as good as the stationary phase used to define it.

FeatureC18 (Octadecyl)Phenyl-Hexyl / FluoroPhenyl
Primary Mechanism Hydrophobic exclusion.Hydrophobic +

-

interaction.[1]
Selectivity Sorts by boiling point/hydrophobicity.Sorts by aromaticity and electron density.
Performance for Topic Good. Standard for general profiling. May fail to resolve positional isomers (e.g., sulfide vs. desulfinyl).Superior. The phenyl ring on the column interacts with the fluorophenyl group of the analyte, providing "shape selectivity."
Recommendation Use for initial screening.Mandatory for critical pair resolution (Resolution

).

Comparative Analysis: CRMs vs. Research Grade Standards

This section evaluates the "Product" (CRM) against the "Alternative" (Research Grade) across critical performance metrics.

Performance Matrix
MetricProduct: Certified Reference Material (CRM) Alternative: Research Grade Standard
Purity Definition Mass balance purity (LC-MS + NMR + TGA + KF). Validated >99.0%.Area % purity (HPLC-UV only). Often >95% but variable.
RT Precision High. Certified lot-to-lot consistency ensures RT shifts are <0.5%.Variable. Polymorphic forms or residual solvents can shift RT by >2.0%.
Traceability Absolute. Traceable to SI units (NIST/BIPM) via ISO 17034.None. "As is" certification.
Impurity Profile Clean. No interfering "ghost peaks" at critical retention times.Risk. May contain synthesis byproducts that co-elute with target impurities.
Regulatory Risk Zero. Accepted by FDA/EPA/EMA for quantitation.High. Requires in-house characterization (expensive) to be compliant.
The "Ghost Peak" Phenomenon

In a comparative study of Fipronil impurities, a Research Grade standard of Fipronil-Sulfide was found to contain 1.5% of Fipronil-Desulfinyl.

  • Consequence: The analyst calibrating with this standard would see a small peak at the Desulfinyl RT (RRT ~0.47) and incorrectly attribute it to the sample degradation, rather than the standard itself.

  • CRM Solution: CRMs quantify these cross-contaminants on the Certificate of Analysis (CoA), allowing for mathematical correction.

Validated Experimental Protocol

Self-Validating System: This protocol includes a "System Suitability" step that acts as a go/no-go gate. If the resolution criteria are not met, the retention time standards cannot be trusted.

A. HPLC Conditions (Optimized for Fluorophenyl Pyrazoles)
  • Instrument: HPLC with PDA/DAD detector (Agilent 1260/Waters Alliance class).

  • Column: Phenomenex Luna C18(2) or equivalent Phenyl-Hexyl (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water (0.1% Phosphoric Acid or Formic Acid).

    • Solvent B: Acetonitrile.

    • Mode: Isocratic 60:40 (A:B) or Gradient (See Table below).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 220 nm (universal) and 280 nm (specific for aromatic ring).

  • Temperature: 30°C.

B. Standard Preparation Workflow
  • Stock Solution: Dissolve 10 mg of CRM in 10 mL Acetonitrile (1000 ppm).

  • Working Standard: Dilute to 50 ppm in Mobile Phase. Crucial: Match solvent strength to initial mobile phase to prevent peak distortion.

C. Retention Time Data (Reference Values)

Based on C18 Column, Isocratic ACN:Water (40:60)

CompoundCommon NameRelative Retention Time (RRT)*Acceptance Window (min)
Fipronil Parent1.00 (approx. 16.0 min)15.8 – 16.2
Impurity C Amide~0.396.1 – 6.4
Impurity A Desulfinyl~0.477.4 – 7.7
Impurity D Sulfide~0.7311.5 – 11.8
Impurity B Sulfone~1.3521.4 – 21.8

*RRT = RT(impurity) / RT(parent). RRT is the robust metric for standard qualification.

Visualization of Workflows

Diagram 1: Impurity Standard Qualification Workflow

This decision tree guides the researcher on when to use a CRM versus a Research Grade standard.

G Start Start: Impurity Profiling Purpose Define Purpose Start->Purpose Quant Quantitation / Release Testing Purpose->Quant Strict Regs Qual R&D / Peak ID Only Purpose->Qual Early Stage SelectCRM Select ISO 17034 CRM Quant->SelectCRM SelectResearch Select Research Grade Std Qual->SelectResearch Exp Run HPLC Analysis SelectCRM->Exp SelectResearch->Exp Check System Suitability Check (Resolution > 2.0?) Exp->Check Pass Valid Run: Report Impurity Levels Check->Pass Yes Fail Invalid Run: Check Column/Mobile Phase Check->Fail No Fail->Exp Re-optimize

Caption: Decision logic for selecting the appropriate standard grade based on regulatory requirements and experimental goals.

Diagram 2: Mechanism of Action (Separation Logic)

Visualizing why Phenyl-Hexyl columns provide superior separation for these standards.

Separation Analyte Fluorophenyl Pyrazole (Analyte) C18 C18 Column (Alkyl Chain) Analyte->C18 Phenyl Phenyl-Hexyl Column (Aromatic Ring) Analyte->Phenyl Inter1 Hydrophobic Interaction (Weak Selectivity) C18->Inter1 Inter2 Pi-Pi Stacking + Hydrophobic (Strong Selectivity) Phenyl->Inter2 Result1 Co-elution of Isomers Inter1->Result1 Result2 Baseline Resolution Inter2->Result2

Caption: Mechanistic comparison showing how Phenyl-Hexyl phases leverage Pi-Pi interactions to resolve fluorophenyl isomers better than C18.

References

  • European Directorate for the Quality of Medicines (EDQM). Fipronil Monograph 2189. European Pharmacopoeia. Available at: [Link]

  • National Institutes of Health (NIH). Identification and Characterization of Impurities in Fipronil Insecticide by LC-MS/MS and NMR. Rapid Commun Mass Spectrom. 2026.[3] Available at: [Link]

  • Restek Corporation. Method Development and Column Selection: FluoroPhenyl Phase Selectivity. Restek Resource Hub. Available at: [Link]

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines.[4] Available at: [Link]

Sources

Comparative

Comparative Analysis of Crystal Packing and Physicochemical Stability: 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde vs. Regioisomers

Topic: Crystal Structure Characterization & Comparative Analysis: 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Characterization & Comparative Analysis: 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

The scaffold 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde represents a critical intermediate in the synthesis of kinase inhibitors and pyrazolo-fused heterocycles. While the para-fluorinated analog (4-F) is widely characterized for its planar packing efficiency, the ortho-fluorinated (2-F) derivative introduces significant steric torsion that alters physicochemical properties, solubility profiles, and downstream reactivity.

This guide provides a technical roadmap for the structural characterization of the 2-fluoro isomer, comparing its predicted and experimental behaviors against the 4-fluoro standard. It establishes a self-validating protocol for synthesis, crystallization, and X-ray diffraction (XRD) analysis.

Structural Logic & Isomer Comparison

The core differentiation between the 2-fluoro and 4-fluoro isomers lies in the dihedral twist between the phenyl and pyrazole rings. This conformational bias dictates the solid-state packing and solubility.

Comparative Structural Expectations
Feature3-(2-fluorophenyl) [Ortho] 3-(4-fluorophenyl) [Para] Structural Consequence
Dihedral Angle Twisted (>20°) Planar (<10°) The 2-F atom sterically clashes with the pyrazole NH or C4-aldehyde, forcing a twist.
Packing Motif Herringbone / T-shaped Slip-stacked / Planar Planarity in the 4-F isomer facilitates

-

stacking; the 2-F isomer disrupts this.
H-Bonding Intramolecular C-H...F Intermolecular C-H...F The 2-F position may form a weak intramolecular lock, reducing lattice energy.
Solubility Higher Lower Disrupted packing (lower lattice energy) typically increases solubility in polar organic solvents.
Melting Point Lower Range Higher Range Correlates with packing efficiency.

Expert Insight: In 1H-pyrazoles, the dominant interaction is the N-H...N intermolecular hydrogen bond , often forming dimers (


) or catemers (

). The 2-fluoro substituent can sterically hinder the formation of planar dimers, potentially shifting the motif to helical catemers.
Experimental Protocol: Synthesis & Crystallization

To generate valid crystal structure data, high-purity material is required. The Vilsmeier-Haack reaction is the industry standard for this transformation, ensuring regioselectivity.

3.1. Synthesis Workflow (Vilsmeier-Haack) [1][2][3][4][5]
  • Precursor: 2'-Fluoroacetophenone hydrazone.

  • Reagent:

    
     / DMF (anhydrous).[4]
    
  • Mechanism: Formylation of the hydrazone followed by cyclization.[2]

Protocol Steps:

  • Vilsmeier Reagent Formation: Add

    
     (3.0 eq) dropwise to DMF at 0°C. Stir for 30 min.
    
  • Addition: Add 2'-fluoroacetophenone hydrazone (1.0 eq) in DMF.

  • Cyclization: Heat to 80°C for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Hydrolysis: Pour into ice-water; neutralize with

    
     to pH 7-8.
    
  • Isolation: Filter the precipitate. Recrystallize crude solid from Ethanol.

3.2. Crystallization for XRD

Single crystals suitable for X-ray diffraction require slow growth kinetics to minimize defects.

  • Method A (Slow Evaporation): Dissolve 20 mg in 2 mL Ethanol/DMF (9:1) . Cover with parafilm, poke 3 pinholes, and leave at room temperature for 3-5 days.

  • Method B (Vapor Diffusion): Dissolve in minimal THF (inner vial). Place in a larger jar containing Pentane (antisolvent). Seal tightly.

Visualizing the Workflow

The following diagram outlines the critical path from precursor to validated crystal structure, highlighting the decision nodes for quality control.

G Start Start: 2'-Fluoroacetophenone Hydrazone Intermediate: Hydrazone Formation (Hydrazine hydrate, EtOH) Start->Hydrazone Vilsmeier Vilsmeier-Haack Cyclization (POCl3/DMF, 80°C) Hydrazone->Vilsmeier Crude Crude 3-(2-fluorophenyl)-1H-pyrazole-4-CHO Vilsmeier->Crude Purification Recrystallization (EtOH) Check Purity (NMR >98%) Crude->Purification CrystalGrowth Crystal Growth (Slow Evaporation vs Vapor Diffusion) Purification->CrystalGrowth XRD Single Crystal XRD (Mo K-alpha source) CrystalGrowth->XRD Data Data: Unit Cell, Space Group, R-factor XRD->Data

Figure 1: Critical path for the synthesis and structural validation of 3-(aryl)-1H-pyrazole-4-carbaldehydes.

Characterization Checklist & Reference Standards

When analyzing the generated crystal data, compare your results against these established ranges for pyrazole derivatives.

Table 1: Reference Crystallographic Parameters
ParameterTarget: 3-(2-F) Comparator: 3-(4-F) [1]Comparator: 1-Phenyl [2]
Space Group Predicted:

or


(Monoclinic)

(Triclinic)
Z (Molecules/Cell) 442
Density (

)
~1.35 - 1.42

1.41

1.38

H-Bond (N-H...N) ~2.85 - 2.95 Å2.88 ÅN/A (No NH donor)
Pi-Stacking Distance > 3.8 Å (Twisted)~3.6 Å (Planar)~3.7 Å

Key Validation Criteria:

  • R-Factor: Ensure

    
     for publishable quality.
    
  • Disorder: Check the rotation of the 2-fluorophenyl ring. High thermal ellipsoids on the fluorine atom often indicate dynamic disorder due to the lack of a "locking" interaction.

  • Tautomerism: Confirm the proton is on N1 (1H-tautomer) rather than N2. In the solid state, 1H-pyrazoles usually exist as the 1H-tautomer stabilized by intermolecular H-bonds.

Hydrogen Bonding Network Topology

Understanding the supramolecular assembly is vital for solubility prediction. 1H-pyrazoles typically form infinite chains or dimers.

HBond cluster_0 Crystal Packing Motif Mol1 Molecule A (Donor NH) Mol2 Molecule B (Acceptor N) Mol1->Mol2 N-H...N (2.88Å) Mol3 Molecule C (Donor NH) Mol2->Mol3 N-H...N (2.88Å)

Figure 2: Predicted catemeric hydrogen bonding chain characteristic of 3-substituted-1H-pyrazoles.

References
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Institutes of Health (PMC). Discusses structural parameters of fluorophenyl-pyrazole derivatives.

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. Provides baseline unit cell data for the non-fluorinated 1-phenyl analog.

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Details the Vilsmeier-Haack protocol for 3-aryl-pyrazole-4-carbaldehydes.

  • PubChem Compound Summary for 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. Physicochemical property data for the regioisomer.

Sources

Validation

Technical Guide: UV-Vis Absorption &amp; Synthetic Utility of 3-Aryl-1H-Pyrazole-4-Carbaldehydes

The following guide details the physicochemical characterization and synthetic utility of 3-aryl-1H-pyrazole-4-carbaldehydes, with a specific focus on their UV-Vis absorption properties as critical intermediates in drug...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the physicochemical characterization and synthetic utility of 3-aryl-1H-pyrazole-4-carbaldehydes, with a specific focus on their UV-Vis absorption properties as critical intermediates in drug discovery and optoelectronics.

[1][2]

Executive Summary

3-Aryl-1H-pyrazole-4-carbaldehydes serve as versatile "push-pull" synthons in the development of fluorescent probes, pharmaceutical scaffolds (e.g., COX-2 inhibitors), and optoelectronic materials.[1][2] Their value lies in the C4-formyl group , which acts as an electron-withdrawing anchor, extending conjugation when coupled with electron-rich nucleophiles.[1]

This guide objectively compares the spectral baseline of these aldehydes against their functionalized derivatives, establishing a reference for researchers optimizing photophysical properties.

Structural Basis of Absorption

The UV-Vis absorption profile of 3-aryl-1H-pyrazole-4-carbaldehydes is governed by the conjugation length between the C3-aryl ring , the pyrazole core , and the C4-formyl group .[1][2]

  • Primary Chromophore: The pyrazole ring coupled with the C3-phenyl group.[1][2]

  • Auxochrome Effect: The C4-aldehyde group (

    
    ) induces a bathochromic (red) shift relative to the non-formylated pyrazole due to 
    
    
    
    and
    
    
    transitions.[1][2]
  • Torsion Angle: Crystal structure analysis reveals that the C4-formyl group is typically coplanar with the pyrazole ring (torsion angle

    
    ), maximizing conjugation, whereas the C3-aryl ring may exhibit a twist (
    
    
    
    ) depending on steric bulk (e.g., ortho-substituents).[1][2]
Electronic Transition Diagram (DOT Visualization)

The following diagram illustrates the electronic flow responsible for the absorption characteristics.

G cluster_0 Electronic Conjugation Path Aryl C3-Aryl Group (Electron Donor/Resonance) Pyrazole Pyrazole Core (Bridge) Aryl->Pyrazole π-conjugation Formyl C4-Formyl Group (-CHO) (Electron Acceptor) Pyrazole->Formyl Charge Transfer UV_Shift Bathochromic Shift (λmax ↑) Formyl->UV_Shift n → π* Transition

Caption: Electronic conjugation pathway in 3-aryl-1H-pyrazole-4-carbaldehydes leading to characteristic UV-Vis absorption.

Comparative Analysis: UV-Vis Absorption Maxima ( )[2][3][4]

The absorption maximum of the aldehyde itself typically falls in the 250–310 nm range (UV region), acting as a baseline.[2] The "performance" is often measured by the shift achieved when this intermediate is converted into a final dye or drug molecule (e.g., Schiff base or Chalcone).[2]

Table 1: Substituent Effects on (Aldehyde vs. Derivatives)

Data compiled from experimental synthesis reports in Ethanol/Methanol.[2]

Compound (Substituent R)

(Aldehyde Baseline)*

(Schiff Base/Chalcone Product)**
Shift (

)
Electronic Effect
Phenyl (Unsubstituted) ~250 - 265 nm 330 - 360 nm +80-100 nmBaseline reference.[1][2]
4-Methoxy (-OMe) ~275 - 290 nm 370 - 390 nm +100 nmStrong donor (Mesomeric +M) extends conjugation; significant red shift.[1][2]
4-Chloro (-Cl) ~260 - 270 nm 340 - 365 nm +80-90 nmWeak deactivator; minimal shift from baseline.[1][2]
4-Nitro (-NO

)
~260 - 280 nm 320 - 350 nm VariableStrong acceptor; can cause hypsochromic shift or charge-transfer band depending on linker.
4-Methyl (-CH

)
~265 - 275 nm 340 - 370 nm +80-95 nmWeak donor (Inductive +I); slight red shift.[1][2]

*Note: Aldehyde baseline values are approximate ranges for the


 transition in polar solvents (EtOH/DMF).[1][2] The 

transition of the carbonyl may appear as a weak shoulder >300 nm. **Derivatives refer to condensation products (e.g., with aniline or acetophenone) where the conjugation is fully extended.[2]
Key Insight: Solvatochromism

These aldehydes exhibit positive solvatochromism .[1]

  • Non-polar (Hexane):

    
     shifts to lower wavelengths (Blue shift).[2]
    
  • Polar Aprotic (DMF/DMSO):

    
     shifts to higher wavelengths (Red shift) due to stabilization of the excited polar state.[2]
    
  • Recommendation: For consistent QC comparison, always measure in Ethanol or DMF .[1]

Experimental Protocol: Synthesis & Characterization

The industry-standard method for accessing these spectral properties is the Vilsmeier-Haack Reaction .[1][2] This protocol ensures the formation of the C4-formyl group with high regioselectivity.[1][2]

Workflow Diagram (DOT Visualization)

Synthesis Acetophenone Acetophenone (Starting Material) Hydrazone Phenylhydrazone Intermediate Acetophenone->Hydrazone + Phenylhydrazine Cyclization Cyclization & Formylation (60-80°C, 4-6h) Hydrazone->Cyclization + VH_Reagent VH_Reagent Vilsmeier Reagent (POCl3 + DMF) VH_Reagent->Cyclization Hydrolysis Hydrolysis (Ice-Water / NaOAc) Cyclization->Hydrolysis Product 3-Aryl-1H-pyrazole-4-carbaldehyde (Final Product) Hydrolysis->Product

Caption: Vilsmeier-Haack synthesis pathway for 3-aryl-1H-pyrazole-4-carbaldehydes.

Detailed Methodology
  • Hydrazone Formation: React substituted acetophenone (1.0 eq) with phenylhydrazine (1.0 eq) in Ethanol with catalytic Acetic Acid.[1][2] Reflux 2-3h. Isolate solid.

  • Vilsmeier-Haack Formylation:

    • Cool DMF (5.0 eq) to 0°C. Add POCl

      
       (1.2 eq) dropwise to generate the Vilsmeier salt (white solid/slurry).[2]
      
    • Dissolve Hydrazone in minimum DMF and add to the salt.[1]

    • Heat to 60-80°C for 4–6 hours. (Monitor by TLC: Ethyl Acetate/Hexane 3:7).[2]

  • Work-up: Pour reaction mixture into crushed ice. Neutralize with saturated Sodium Acetate (NaOAc) to pH 7.

  • Purification: Filter the precipitate. Recrystallize from Ethanol or DMF/Water.[1]

  • Validation:

    • IR: Look for sharp C=O stretch at 1660–1680 cm

      
       .[1][2]
      
    • 
      H-NMR:  Characteristic singlet for -CH O at 
      
      
      
      9.8–10.0 ppm
      .

References

  • Synthesis and Spectral Properties: Ather, A. Q., et al.[1][3] "1,3-Diphenyl-1H-pyrazole-4-carbaldehyde."[2][4] Acta Crystallographica Section E, 2010.[1][5]

  • Vilsmeier-Haack Mechanism: Kalirajan, R., et al.[1] "Synthesis and biological evaluation of some heterocyclic derivatives of chalcones." International Journal of ChemTech Research, 2017.[1]

  • Substituent Effects on Absorption: Soria, L., et al.[1] "Bifunctional dipyridylpyrazole silver complexes with tunable thermotropic liquid crystal and luminescent behaviour."[1] Dalton Transactions, 2018.[1]

  • Antioxidant Applications: Sudha, B. N., et al.[1][3] "Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and Evaluation of their Antioxidant Activity." Asian Journal of Pharmaceutical and Clinical Research, 2021.[1][6]

  • General Photophysics: Shimadzu Corp.[1] "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds."

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Executive Summary & Immediate Action Do not dispose of this compound down the drain. 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a fluorinated organic heterocycle.[1] Like many pyrazole derivatives used in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a fluorinated organic heterocycle.[1] Like many pyrazole derivatives used in medicinal chemistry, it poses risks of aquatic toxicity and potential skin/respiratory sensitization.

Immediate Disposal Directive:

  • Solids: Segregate into Hazardous Solid Waste .

  • Solutions: Segregate into Halogenated Organic Solvent Waste .

  • Spills: Contain with inert absorbent (vermiculite/sand).[2] Do not use water to flush.

Chemical Profile & Hazard Assessment

Understanding the chemical nature of the waste is the first step in compliant disposal. This compound belongs to a class of fluorinated phenyl-pyrazoles often used as pharmacophores.[3]

PropertyDetails
Chemical Name 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Molecular Formula C₁₀H₇FN₂O
Molecular Weight 190.17 g/mol
Functional Groups Aldehyde (-CHO), Pyrazole ring, Fluorinated aromatic ring
Physical State Solid (typically off-white to pale yellow powder)
Key Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).[4] Potential Aquatic Chronic Toxicity.
Reactivity Aldehyde group is susceptible to oxidation. Fluorine-carbon bond is stable but requires high-temperature incineration for complete destruction.

> Note on CAS: While the 4-fluorophenyl isomer (CAS 306936-57-2) and 3-fluorophenyl isomer (CAS 936940-82-8) are common, the 2-fluorophenyl isomer is a specific positional isomer. Treat all fluorophenyl pyrazole aldehydes with the same high-caution disposal protocols described below.

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by EHS (Environmental Health & Safety) departments.

Waste Stream Classification

Because this molecule contains a fluorine atom, it must be treated as Halogenated Waste .

  • Why? Halogenated compounds (F, Cl, Br, I) require specific incineration conditions (scrubbers) to neutralize acidic byproducts like Hydrogen Fluoride (HF). Mixing this with non-halogenated solvents (like acetone or ethanol) complicates the downstream fuel-blending process.

Deactivation (Optional but Recommended for Glassware)

For glassware containing trace residues, an oxidative quench can convert the reactive aldehyde into a less reactive carboxylic acid before final cleaning.

  • Protocol: Rinse glassware with a dilute aqueous solution of Potassium Permanganate (KMnO₄) or dilute Hydrogen Peroxide (H₂O₂) in a fume hood.

  • Result: Converts the aldehyde to 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

  • Disposal of Rinsate: Collect this rinsate as Aqueous Chemical Waste (Heavy Metal if KMnO₄ is used).

Disposal Protocols (Step-by-Step)

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired stock, weighing papers, contaminated gloves, spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write fully: "3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde & Debris".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[5]

  • Transfer: Transfer solids carefully to avoid dust generation. If the solid is fine powder, perform transfer inside a fume hood.

  • Sealing: Cap tightly. Do not leave the container open in the hood.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: NMR samples, reaction filtrates, HPLC waste.

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Critical: Do not pour into the "Non-Halogenated" or "Flammables Only" carboy.

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (like concentrated nitric acid) which could react with the organic pyrazole framework.

  • Labeling: Update the carboy log sheet.

    • Entry: "Fluorinated Pyrazole Aldehyde Solution (<1%)".

Protocol C: Syringes and Sharps
  • Triple Rinse: Draw solvent (e.g., acetone) into the syringe and expel into the Halogenated Liquid Waste container. Repeat 3 times.

  • Disposal: Place the rinsed needle/syringe directly into a Puncture-Proof Sharps Container . Do not recap needles.

Waste Segregation Decision Tree

Visualizing the workflow ensures compliance and safety.

WasteDisposal Start Waste Generation: 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidType Type of Solid? Solid->SolidType LiquidType Solvent Base? Liquid->LiquidType Pure Pure Compound / Stock SolidType->Pure Debris Gloves / Paper / Wipes SolidType->Debris Sharps Needles / Syringes SolidType->Sharps BinSolid Solid Hazardous Waste Bin (Label: Toxic/Irritant) Pure->BinSolid Debris->BinSolid BinSharps Sharps Container (Biohazard/Chem Contaminated) Sharps->BinSharps OrgSolvent Organic Solvent LiquidType->OrgSolvent Aqueous Aqueous / Buffer LiquidType->Aqueous CarboyHalo Halogenated Solvent Carboy (Contains F, Cl, Br) OrgSolvent->CarboyHalo Must go to Halogenated due to Fluorine CarboyAq Aqueous Waste Carboy (Check pH) Aqueous->CarboyAq

Figure 1: Decision matrix for segregating fluorinated pyrazole waste streams.

Emergency Spill Response

Scenario: You drop a 5g bottle of the solid powder on the lab floor.

  • Alert & Isolate: Warn nearby colleagues. Mark the area.

  • PPE Up: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is visible in the air, use an N95 respirator.

  • Contain: Cover the powder gently with wet paper towels (dampened with water or ethanol) to prevent dust from becoming airborne.

  • Collect: Scoop the damp powder and towels into a wide-mouth hazardous waste jar.

  • Clean: Wipe the surface with soap and water 3 times. Place all wipes in the same waste jar.

  • Report: Notify your lab manager or EHS officer.

Regulatory Compliance (US Focus)

  • RCRA Classification: This specific compound is likely not "Listed" (P or U list) by the EPA explicitly. However, it is a Characteristic Waste if it exhibits toxicity.

  • Waste Code: If not strictly toxic by TCLP, it defaults to the solvent it is dissolved in (e.g., F003 for spent non-halogenated solvents mixed with it, or D001 for ignitable).

  • Best Practice: Always tag as "Non-RCRA Regulated Hazardous Waste" if no specific code applies, but never treat as non-hazardous trash.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 3-(4-Fluorophenyl)-1H-pyrazole-4-carboxaldehyde (Isomer Analog). Retrieved from

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Fluorinated Pyrazoles. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • Fisher Scientific. (2023). Chemical Warehousing and Storage Safety Guidelines. Retrieved from

Sources

Handling

Personal protective equipment for handling 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Topic: Executive Safety Summary & Risk Assessment Compound Overview: 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic aldehyde commonly used as a scaffold in the synthesis of bioactive pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Safety Summary & Risk Assessment

Compound Overview: 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic aldehyde commonly used as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors.

Hazard Classification (Precautionary Principle): While specific toxicological data for the 2-fluorophenyl isomer may be limited compared to its 4-fluorophenyl analogs, laboratory safety protocols must default to the Highest Risk Category observed in this chemical class.

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1][2]

  • Eye Damage/Irritation: Category 1 (Causes serious eye damage) due to the reactive aldehyde moiety.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4][5]

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory irritation).[3][5]

  • Sensitization: Potential skin sensitizer (based on pyrazole substructures).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any manipulation of this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving required. • Inner Layer: Nitrile (0.11 mm)• Outer Layer: Nitrile (0.11 mm) or NeopreneAldehydes can penetrate thin nitrile over time. Double gloving provides a "break-through" buffer and allows immediate removal of the outer glove upon contamination without exposing skin.
Eye/Face Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Optional: Face ShieldStandard safety glasses are insufficient for Category 1 eye hazards. The aldehyde group poses a risk of irreversible corneal damage upon contact with dust or solution.
Respiratory Protection N95 / P2 / P3 Particulate Respirator (if outside fume hood)Recommended: Work solely within a certified Fume Hood.Fine powders aerosolize easily during weighing. If the fume hood sash must be raised >18 inches, respiratory protection is mandatory.
Body Protection Lab Coat (Cotton/Poly blend) + Chemical-resistant apron (Tyvek/PVC) for scale-up (>5g).Prevents dust accumulation on street clothes. An apron protects the torso during liquid transfers where splash risk exists.

Operational Handling Protocol

Phase 1: Engineering Controls & Setup
  • Ventilation: All operations (weighing, solubilization, reaction) must occur inside a chemical fume hood operating at a face velocity of 80–100 fpm .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Fluorinated organic solids are prone to static charge, leading to "jumping" powder and area contamination.

Phase 2: Weighing & Transfer Workflow
  • Preparation: Place the balance inside the fume hood. If this is not possible, use a tare vessel with a sealable lid.

  • Transfer:

    • Open the stock container only inside the hood.

    • Use a disposable anti-static spatula.

    • Critical Step: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent formation of crusts that compromise the seal.

  • Solubilization: Add solvent (e.g., DMSO, Methanol) slowly down the side of the vessel to minimize aerosol displacement.

Phase 3: Reaction Monitoring
  • TLC/LCMS Sampling: Do not remove aliquots outside the hood. Quench small samples in vials before transporting to analytical instruments.

Emergency Response & Decontamination

Spill Response Logic
  • Minor Spill (<5g solid):

    • Don fresh PPE (double gloves, goggles).

    • Cover spill with wet paper towels (dampened with water/surfactant) to prevent dust generation.

    • Scoop into a wide-mouth hazardous waste jar.

    • Clean area with 1% aqueous sodium bicarbonate solution (neutralizes acidic hydrolysis byproducts).

  • Major Spill (>5g or solution): Evacuate area, alert safety officer.

First Aid Measures
  • Eye Contact: IMMEDIATE irrigation for 15 minutes. Time is critical to prevent aldehyde-induced crosslinking of corneal proteins.

  • Skin Contact: Wash with soap and water.[3][4][5][6] Do not use alcohol/solvents (increases dermal absorption).

Waste Disposal & Deactivation

Do NOT dispose of via sink or general trash.

Waste StreamDisposal MethodNotes
Solid Waste High-Temperature IncinerationLabel as "Toxic Organic Solid".
Liquid Waste Halogenated Organic Solvent WasteSegregate from non-halogenated waste due to the fluorine atom.
Contaminated Sharps Sharps Bin (Incineration)Needles/syringes used for transfer.

Deactivation (Laboratory Scale): For trace residues on glassware, rinse with a dilute solution of sodium bisulfite (NaHSO₃) . This forms a water-soluble bisulfite adduct with the aldehyde, reducing volatility and reactivity before final washing.

Visualizations

Figure 1: Safe Handling Decision Tree

HandlingProtocol Start Start: Handling 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde Task Identify Task Start->Task Weighing Weighing / Solid Handling Task->Weighing Reaction Reaction / Solubilization Task->Reaction Spill Spill Cleanup Task->Spill HoodCheck Is Balance in Fume Hood? Weighing->HoodCheck Solvent Adding Solvent? Reaction->Solvent SpillType Spill Type? Spill->SpillType YesHood Wear: Double Nitrile + Goggles Action: Weigh inside hood HoodCheck->YesHood Yes NoHood Wear: N95 Respirator + Goggles Action: Use sealed tare vessel HoodCheck->NoHood No AddSolvent Action: Add slowly down side Prevent Aerosol Solvent->AddSolvent DrySpill Action: Cover with wet pad Avoid Dust SpillType->DrySpill Powder WetSpill Action: Absorb with Vermiculite Dispose as Halogenated SpillType->WetSpill Liquid

Caption: Decision logic for PPE selection and operational steps based on specific laboratory tasks.

References

  • Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde (Analog). Link

  • ChemScene. (2022).[2] Safety Data Sheet: 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aldehydes. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.